Product packaging for 2-Methylquinolin-3-amine(Cat. No.:CAS No. 21352-22-7)

2-Methylquinolin-3-amine

Cat. No.: B112282
CAS No.: 21352-22-7
M. Wt: 158.2 g/mol
InChI Key: SCOYSIILKQNHRZ-UHFFFAOYSA-N
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Description

2-Methylquinolin-3-amine is a strategic nitrogen-containing heterocyclic building block that provides researchers with a versatile scaffold for developing novel bioactive molecules, particularly in the field of oncology . The quinoline core is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This compound serves as a key synthetic intermediate for constructing more complex chemical entities. Its utility is demonstrated in innovative synthetic methodologies, such as metal-free C(sp3)-H functionalization, enabling the synthesis of complex biheteroaryl structures like 3,4,5-trisubstituted isothiazoles from 2-methylquinoline precursors . The primary research value of this compound lies in its application for designing and synthesizing potential anticancer agents . Quinoline derivatives have shown excellent results through various mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . As a 3-aminoquinoline derivative, it is a valuable precursor for further functionalization, allowing researchers to explore structure-activity relationships and develop new compounds with targeted cytotoxic activity against various cancer cell lines . The ongoing focus on innovative drug development, supported by substantial R&D investments, ensures that high-purity chemical intermediates like this compound remain in demand for pharmaceutical and discovery research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B112282 2-Methylquinolin-3-amine CAS No. 21352-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinolin-3-amine
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InChI

InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOYSIILKQNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486331
Record name 2-Methylquinolin-3-amine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21352-22-7
Record name 2-Methyl-3-quinolinamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Methylquinolin-3-amine. This document is intended for an audience with a background in organic chemistry and drug discovery, offering detailed experimental protocols, structured data presentation, and visualization of relevant biological pathways.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an amino group at the 3-position and a methyl group at the 2-position of the quinoline scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a compound of interest for further investigation and as a versatile building block in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modified Friedländer annulation, a classic and reliable method for constructing the quinoline ring system. This approach involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this specific synthesis, o-aminoacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon.

Experimental Protocol: Synthesis via Modified Friedländer Annulation

Materials:

  • o-Aminoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Ethanol

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminoacetophenone (1.0 equivalent) in anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is recommended to isolate the pure this compound.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield the final product as a solid.

  • The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water, to obtain highly pure crystals.

Expected Yield: The yield for this type of reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the optimization of the reaction conditions.

Synthesis Workflow

Synthesis_Workflow reagent1 o-Aminoacetophenone reaction Modified Friedländer Annulation reagent1->reaction reagent2 DMF-DMA reagent2->reaction purification Column Chromatography reaction->purification Crude Product product This compound purification->product Purified Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Quantitative Data Summary

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected Value
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not available
Yield 70-85% (typical)
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed expected shifts
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed expected shifts
FTIR (KBr, cm⁻¹) See Table 4 for characteristic absorptions
Mass Spec (EI) m/z 158 (M⁺)

Table 2: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2Multiplet4HAromatic protons (C5-H to C8-H)
~ 7.0Singlet1HAromatic proton (C4-H)
~ 4.5Broad Singlet2H-NH₂ protons
~ 2.6Singlet3H-CH₃ protons

Table 3: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 140Quaternary carbons
~ 130 - 120Aromatic CH carbons
~ 20-CH₃ carbon

Table 4: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (amine)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850WeakC-H stretching (aliphatic)
1620 - 1580StrongC=C stretching (aromatic)
1350 - 1250StrongC-N stretching (aromatic amine)
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Potential Biological Signaling Pathways

While specific biological studies on this compound are limited, the broader class of aminoquinolines has been extensively investigated for its anticancer properties. Many quinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.[1][2][3][4] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

The following diagram illustrates a generalized signaling pathway that is a common target for quinoline-based anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Growth Factor) EGF->EGFR Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->EGFR

Caption: Generalized EGFR signaling pathway targeted by aminoquinolines.

Conclusion

This technical guide outlines a robust and adaptable synthetic route for this compound and provides a framework for its comprehensive characterization. While specific experimental data for this compound is not widely published, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. The potential for this compound and its derivatives to interact with key oncogenic signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, highlights its significance as a scaffold for the development of novel therapeutic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylquinolin-3-amine (also known as 3-methylquinolin-2-amine), a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical parameters, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are outlined, drawing from established methodologies for analogous quinoline derivatives. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its prospective role as an anticancer agent, supported by a proposed mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] Members of this family have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, and various microbial infections.[2][3] The quinoline scaffold serves as a versatile pharmacophore, and its functionalization allows for the fine-tuning of biological activity and pharmacokinetic properties.

This compound, belonging to the aminoquinoline subclass, is a molecule of interest for further investigation in drug discovery programs. Its structural features suggest the potential for interactions with various biological targets. This guide aims to provide a detailed technical resource for researchers working with or interested in the synthesis, characterization, and biological evaluation of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name 3-methylquinolin-2-amine[4]
Synonyms 2-Amino-3-methylquinoline[4]
CAS Number 74844-99-8[4]
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.20 g/mol [4]
Melting Point Not available (Predicted: 130-140 °C based on similar aminoquinolines)
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO and methanol.[5]
pKa (predicted) 6.5 - 7.5 (for the quinoline nitrogen)Predicted based on related aminoquinolines
LogP (predicted) 2.2[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic data based on its chemical structure and information from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.3Singlet-
H4~7.8Singlet-
H5~7.9Doublet~8.0
H6~7.3Triplet~7.5
H7~7.6Triplet~7.5
H8~7.7Doublet~8.0
NH₂~5.5Broad Singlet-

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C2~158
C3~118
C4~138
C4a~148
C5~128
C6~123
C7~127
C8~125
C8a~137
CH₃~15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescription
3450 - 3300N-H stretchTwo bands, characteristic of a primary amine
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethyl C-H
1650 - 1580N-H bendPrimary amine scissoring
1600 - 1450C=C stretchAromatic ring vibrations
1335 - 1250C-N stretchAromatic amine
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the quinoline ring system.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
158[M]⁺ (Molecular ion)
143[M - CH₃]⁺
131[M - HCN]⁺
117[M - CH₃ - CN]⁺

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar quinoline derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminoquinoline derivatives is through the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an activated methylene group. An alternative approach involves the amination of a pre-functionalized quinoline.

Experimental Protocol: Synthesis via Amination of 2-Chloro-3-methylquinoline

This protocol describes a two-step synthesis starting from 3-methylquinolin-2(1H)-one.

Step 1: Synthesis of 2-Chloro-3-methylquinoline

  • To a stirred solution of 3-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), reflux the mixture at 110-120 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-methylquinoline.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Amination of 2-Chloro-3-methylquinoline

  • In a sealed tube, dissolve 2-chloro-3-methylquinoline (1 equivalent) in a solution of ammonia in methanol (7N) or another suitable solvent like dioxane.

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a ligand like Xantphos (0.04 equivalents), along with a base such as sodium tert-butoxide (1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination A 3-Methylquinolin-2(1H)-one B POCl3, Reflux A->B Reactant C 2-Chloro-3-methylquinoline B->C Product D 2-Chloro-3-methylquinoline E Ammonia Source Pd Catalyst, Base, Heat D->E Reactant F This compound E->F Product

Synthesis workflow for this compound.
Analytical Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (δ 2.50 ppm for DMSO-d₆) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm for DMSO-d₆).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of aminoquinolines has been extensively studied, revealing significant potential in drug development, particularly as anticancer agents.[2][3] Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.[6]

A plausible mechanism of action for this compound, based on the activity of structurally similar compounds, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Proposed EGFR Inhibition Pathway

  • Binding to EGFR: this compound may act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.

  • Inhibition of Autophosphorylation: This binding prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding.

  • Downstream Signal Blockade: The lack of phosphorylation blocks the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

  • Cellular Effects: The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation AQ This compound AQ->EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis

Proposed EGFR signaling pathway inhibition.

Conclusion

This compound is a heterocyclic compound with a structural framework that suggests potential for biological activity, particularly in the context of anticancer drug discovery. While comprehensive experimental data for this specific molecule is not widely available, this guide provides a thorough compilation of its known and predicted chemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization. The proposed mechanism of action through EGFR inhibition offers a rational starting point for future biological investigations. This technical guide serves as a valuable resource to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methylquinolin-3-amine (also known as 2-amino-3-methylquinoline). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related molecules and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol [1]

  • CAS Number: 74844-99-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of similar quinoline derivatives and the known chemical shifts and absorption frequencies of the constituent functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH-8
~7.5 - 7.7m2HH-4, H-5
~7.2 - 7.4t1HH-6
~7.0 - 7.2t1HH-7
~3.5 - 4.5br s2H-NH₂
~2.4 - 2.6s3H-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 - 158C-2
~145 - 148C-8a
~135 - 138C-4
~128 - 130C-5
~126 - 128C-7
~124 - 126C-6
~122 - 124C-4a
~118 - 120C-8
~115 - 118C-3
~20 - 23-CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1650 - 1580StrongN-H bend
1600 - 1450StrongC=C and C=N ring stretching
1335 - 1250StrongAromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
158[M]⁺ (Molecular ion)
143[M-NH]⁺
142[M-NH₂]⁺
115[M-NH₂-HCN]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds, with 16 to 32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), with an ionization source like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons to induce fragmentation. In ESI mode, the sample is ionized from a solution to produce protonated molecules ([M+H]⁺). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for any application where precise structural confirmation is required.

References

A Technical Guide to the Biological Activity of Novel 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The introduction of a methyl group at the C-2 position and an amine group at the C-3 position can significantly influence the molecule's biological profile, making 2-methylquinolin-3-amine derivatives a subject of growing interest in drug discovery.

This technical guide provides a comprehensive overview of the key biological activities of novel quinoline derivatives, with a focus on structures related to the 2-methylquinoline core. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to support further research and development in this field.

Key Biological Activities and Quantitative Data

Novel quinoline derivatives exhibit a broad spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, as well as their ability to inhibit specific enzymes.

Anticancer Activity

Quinoline derivatives have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[5] Their mechanisms often involve the disruption of critical cellular processes, such as microtubule assembly or key signaling pathways.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Class/DerivativeCancer Cell Line(s)Activity MetricResultReference
2-Arylquinoline Derivative (Compound 13)HeLa (Cervical)IC₅₀8.3 µM[6]
2-Arylquinoline Derivative (Compound 12)PC3 (Prostate)IC₅₀31.37 µM[6]
2-Arylquinoline Derivative (Compound 11)PC3 (Prostate)IC₅₀34.34 µM[6]
1,2,3,4-Tetrahydroquinoline (Compound 18)HeLa (Cervical)IC₅₀13.15 µM[6]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60, MCF-7CytotoxicityHigh activity in low µM range
8-Hydroxyquinoline-5-sulfonamide (Compound 3c)C-32, MDA-MB-231, A549IC₅₀High activity, comparable to cisplatin[7]
4-Substituted benzyloxy quinolin-2(1H)-one (Compound 11e)COLO 205CytotoxicityPotent activity at nanomolar level
Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f)HCT116Anti-proliferativePromising activity[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoline nucleus is a core component of several established antimicrobial agents.[9] Novel derivatives are frequently screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Class/DerivativeMicrobial Strain(s)Activity MetricResult (µg/mL)Reference
α-Aminophosphonates with quinoline moiety (Compounds 9e, 9g, 9h, 9i)Gram-positive bacteriaMIC0.25 - 128[11]
α-Aminophosphonates with quinoline moiety (Compounds 9f, 9g, 9h, 10k, 10l)Gram-negative bacteriaMIC0.25 - 128[11]
α-Aminophosphonates with quinoline moiety (Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l)Fungal strainsMIC0.25 - 32[11]
C-2 amine-substituted quinoxaline (Compounds 5m–5p)S. aureusMIC4 - 16[12]
5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-oneS. aureus, E. coliMIC6.25[9]
Quinolyl thiourea analoguePlasmodium falciparum (chloroquine-resistant)IC₅₀1.2 µM[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have been explored as anti-inflammatory agents, targeting key mediators in the inflammatory cascade such as cyclooxygenase (COX) and various pro-inflammatory cytokines.[13][14]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound Class/DerivativeAssay/ModelKey FindingsReference
N-substituted-quinolinone-3-aminoamidesIn vitro lipoxygenase inhibition & in vivo assaysPotent antioxidant and anti-inflammatory activity[15]
3-(Arylideneamino)-phenylquinazoline-4(3H)-oneEndotoxin-stimulated macrophagesInhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2[14]
Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (Compound 6b)Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[16]
N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamineMethotrexate-induced inflammation modelReduction of inflammatory markers (MMP-9, IL-1β, NF-kB)[17]
Enzyme Inhibition

The versatility of the quinoline scaffold allows it to interact with various enzymatic targets, making it a valuable template for designing specific enzyme inhibitors for therapeutic intervention.[18]

Table 4: Enzyme Inhibition by Selected Quinoline Derivatives

Compound Class/DerivativeTarget Enzyme(s)Activity MetricResultReference
2,3-Disubstituted quinolinesCytochrome P450 (CYP1A2)InhibitionFound to inhibit the subtype
Quinoline-based analogs (Compounds 9 & 11)Human DNMT1, C. difficile CamAInhibitory PotencyLow micromolar range[18]
Imidazo[4,5-f]quinoline derivativeBovine serum amine oxidaseActivation/InhibitionActivates copper-dependent, inhibits FAD-dependent enzyme[19]
Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f)CDK2 / Topoisomerase IInhibitionDual inhibitory activity[8]
4-Morpholine-quinazoline derivative (Compound 17f)PI3KαIC₅₀4.2 nM[20]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following are standard protocols for assessing the key biological activities of 2-methylquinoline derivatives.

Protocol 1: MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Method (Antimicrobial MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi.[9][11]

  • Inoculum Preparation: Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test quinoline derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.[14][16]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions for at least one week.

  • Compound Administration: Administer the test quinoline derivative orally or via intraperitoneal injection to the test group of animals. The control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set period (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to adhere to the specified technical requirements.

Drug Discovery and Screening Workflow

The development of novel quinoline derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

G cluster_0 Pre-Clinical Development cluster_1 Screening Assays Synthesis Synthesis of 2-Methylquinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Biological Screening Characterization->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Anticancer Anticancer (MTT, Apoptosis) Antimicrobial Antimicrobial (MIC, MBC) Anti_Inflammatory Anti-inflammatory (COX, Cytokine) Enzyme Enzyme Inhibition (Kinase Assays) Optimization SAR-guided Optimization Lead_ID->Optimization In_Vivo In Vivo Efficacy & Toxicity Studies Lead_ID->In_Vivo Optimization->Synthesis

Workflow for discovery and screening of quinoline derivatives.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several quinoline and quinazoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline 2-Methylquinoline Derivative Quinoline->PI3K

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion and Future Outlook

The 2-methylquinoline scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The available data consistently demonstrate their potential to act as potent anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring.[13]

Future research should focus on the synthesis of novel this compound analogs to explore their therapeutic potential more deeply. A systematic approach, combining chemical synthesis, computational modeling, and comprehensive biological screening, will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued investigation of their mechanisms of action, particularly their interactions with specific signaling pathways and molecular targets, will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged scaffold.

References

2-Methylquinolin-3-amine as a Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among the various substituted quinolines, the 2-methylquinolin-3-amine core has emerged as a particularly interesting starting point for the design of novel therapeutic agents. Its structural features, including the presence of a modifiable amino group at the 3-position and a methyl group at the 2-position, offer versatile opportunities for synthetic elaboration to fine-tune pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the this compound scaffold, covering its synthesis, biological activities with a focus on anticancer properties, and its role as a modulator of key signaling pathways.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, with the Friedländer annulation being one of the most common and versatile methods. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A general workflow for the synthesis of a substituted this compound derivative is depicted below. The synthesis typically starts from a readily available 2-nitrobenzaldehyde, which is reduced to the corresponding 2-aminobenzaldehyde. This intermediate then undergoes a Friedländer condensation with a β-ketonitrile, followed by further functionalization.

G cluster_synthesis Synthetic Workflow Start 2-Nitrobenzaldehyde Reduction Reduction (e.g., Fe/AcOH) Start->Reduction Intermediate1 2-Aminobenzaldehyde Reduction->Intermediate1 Condensation Friedländer Condensation (with β-ketonitrile) Intermediate1->Condensation Intermediate2 2-Methyl-3-cyanoquinoline Condensation->Intermediate2 Reduction2 Nitrile Reduction (e.g., LiAlH4) Intermediate2->Reduction2 Core This compound Reduction2->Core Functionalization Further Functionalization (e.g., Amide coupling) Core->Functionalization Final Target Derivative Functionalization->Final

Caption: General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The closely related 2-amino-3-cyanoquinoline scaffold has also demonstrated potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a series of novel 4-aminoquinoline derivatives bearing a phenylalanine methyl ester moiety were synthesized and evaluated for their cytotoxic activities.[1] Several of these compounds exhibited significant activity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range, while showing minimal toxicity to normal cells.[1]

CompoundModificationA549 IC50 (µM)MCF-7 IC50 (µM)Reference
4d 6-chloro substituent3.317 ± 0.1427.711 ± 0.217[1]
4e 6-bromo substituent4.648 ± 0.1996.114 ± 0.272[1]

These findings underscore the potential of the substituted aminoquinoline scaffold as a template for the development of novel anticancer agents. The presence of substituents on the quinoline ring plays a crucial role in modulating the cytotoxic activity.

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is a central node in cellular signaling, integrating signals from growth factors and other extracellular cues to regulate essential cellular processes. Deregulation of this pathway is a common event in a wide range of human cancers, making it an attractive target for cancer therapy.[2][3] Quinoline-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[2][4][5][6][7]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Furthermore, some quinoline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key tyrosine kinase involved in cancer.[1][8] The inhibition of EGFR can block downstream signaling pathways, leading to decreased cell proliferation and survival.

Experimental Protocols

General Procedure for Friedländer Synthesis of Substituted Quinolines

This protocol describes a general method for the synthesis of quinoline derivatives via the Friedländer annulation.

Materials:

  • 2-Aminobenzaldehyde or 2-aminobenzophenone derivative

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of the acid or base catalyst.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against a target kinase using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP.

  • Incubate at room temperature for 30 minutes to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships. As demonstrated by the potent anticancer activity of closely related analogs, this scaffold holds significant promise for the discovery of new kinase inhibitors targeting critical cellular signaling pathways. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully exploit its therapeutic potential.

References

Investigating the Tautomerism of 2-Methylquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The potential for tautomerism in substituted quinolines is a critical consideration, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This technical guide provides a comprehensive framework for the investigation of the potential amine-imine tautomerism of 2-Methylquinolin-3-amine.

While direct experimental literature on this specific molecule is scarce, this guide integrates established principles of heterocyclic chemistry, detailed analytical protocols, and computational methods to provide a robust methodology for its characterization.

The Tautomeric Equilibrium of this compound

This compound is expected to exist as a dynamic equilibrium between two primary tautomeric forms: the amine form and the imine form. This prototropic tautomerism involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom, accompanied by a shift in double bonds within the heterocyclic system.

  • Amine Tautomer: this compound

  • Imine Tautomer: 2-Methyl-1,4-dihydroquinolin-3-imine

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, which are key determinants of its interaction with biological targets.

Figure 1: Proposed amine-imine tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer is governed by its relative thermodynamic stability, which is influenced by several key factors:

  • Solvent Polarity: The solvent environment plays a critical role. Polar protic solvents can stabilize both forms through hydrogen bonding but may favor the more polar tautomer. Nonpolar solvents generally favor the less polar, often intramolecularly hydrogen-bonded, form. Studies on similar heterocyclic systems show that polar solvents can significantly shift the equilibrium.

  • Temperature: Changes in temperature can alter the equilibrium constant (KT) of the tautomeric interconversion, providing thermodynamic data about the process.

  • Electronic Effects: The electronic nature of the substituents on the quinoline ring can influence the acidity and basicity of the nitrogen atoms and the stability of the conjugated systems in each tautomer.

Experimental and Computational Workflow

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough investigation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_results Data Interpretation synthesis Synthesis of This compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in various solvents) purification->nmr uv_vis UV-Vis Spectroscopy (Solvent dependency study) purification->uv_vis xray Single Crystal X-ray Diffraction purification->xray comp Computational Chemistry (DFT Calculations) purification->comp quantify Quantify Tautomer Ratios nmr->quantify structure Determine Solid-State Form xray->structure stability Calculate Relative Stabilities comp->stability conclusion Elucidate Dominant Tautomer & Influencing Factors quantify->conclusion structure->conclusion stability->conclusion

Figure 2: Workflow for investigating the tautomerism of this compound.

Detailed Experimental and Computational Protocols

Synthesis

A plausible synthesis route for 3-aminoquinolines involves the reaction of 2-aminobenzaldehydes with α-imino rhodium carbenes, which can be generated from easily accessible triazoles.[1]

  • Reactants: A substituted 2-aminobenzaldehyde and a suitable 1-sulfonyl-1,2,3-triazole.

  • Catalyst: A rhodium catalyst, such as Rh₂(OAc)₄.

  • Procedure: The reactants are combined in a suitable solvent (e.g., dichloroethane) with the catalyst and heated. The reaction proceeds via the in-situ formation of an α-imino rhodium carbene, which then undergoes annulation with the 2-aminobenzaldehyde.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the target this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[2][3]

  • Objective: To identify signals corresponding to each tautomer and determine their relative concentrations in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Methodology:

    • Dissolve a precisely weighed sample of this compound in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like HSQC and HMBC can be used to aid in unambiguous signal assignment.

    • Identify distinct sets of signals for the amine and imine forms. Key diagnostic signals would be the N-H protons (amine vs. imine) and the chemical shifts of the carbon atoms involved in the tautomerism (C2, C3, C4).

    • Integrate non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum to calculate the molar ratio and the equilibrium constant (KT).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic conjugation in the amine and imine tautomers should result in distinct UV-Vis absorption spectra.[4][5]

  • Objective: To observe distinct absorption maxima for each tautomer and study the effect of solvent polarity on the equilibrium.

  • Methodology:

    • Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

    • Deconvolute the overlapping spectra to identify the λmax values corresponding to the amine and imine forms. The more extended conjugated system of the amine tautomer is expected to absorb at a longer wavelength (bathochromic shift) compared to the cross-conjugated imine tautomer.

    • Analyze the changes in the relative intensities of the absorption bands with solvent polarity to understand how the equilibrium shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, identifying the predominant tautomer in the solid state.

  • Objective: To unambiguously determine the molecular structure and tautomeric form in the crystal lattice.

  • Methodology:

    • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

    • Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

    • Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions.

    • The final refined structure will reveal the precise locations of all atoms, including the hydrogen on the nitrogen, thus confirming the tautomeric form.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[6]

  • Objective: To calculate the relative energies of the amine and imine tautomers in the gas phase and in solution.

  • Methodology:

    • Construct 3D models of both the amine and imine tautomers.

    • Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.

    • Verify that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

    • To simulate solvent effects, apply a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase and in each simulated solvent. The tautomer with the lower free energy is predicted to be the more stable form.

Illustrative Data Presentation

The following tables present hypothetical data that could be obtained from the proposed investigations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

TautomerProton/CarbonDMSO-d₆CDCl₃Key Feature
Amine NH~5.5 (broad s)~4.8 (broad s)Two exchangeable protons.
C2~150~148Aromatic C-N carbon.
C3~115~117Aromatic C-NH₂ carbon.
C4~130~128Aromatic CH carbon.
Imine NH (ring)~8.5 (broad s)~7.9 (broad s)One exchangeable proton.
C2~160~158Iminic C=N carbon.
C3~105~108Eneaminic carbon.
C4~95~98sp³ hybridized CH₂ carbon.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax, nm)

SolventDielectric Constant (ε)λmax Tautomer 1 (Amine)λmax Tautomer 2 (Imine)Predominant Form
Hexane1.9~345~310Amine
Chloroform4.8~350~315Amine
Ethanol24.6~355~320Equilibrium Shift
Water80.1~360~325Imine (Hypothetical)

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT Calculations

MediumΔG (Amine)ΔG (Imine)Predicted Stable Form
Gas Phase0.00+2.5Amine
Chloroform (PCM)0.00+1.8Amine
Water (PCM)+1.20.00Imine

Conclusion

The investigation of the tautomerism of this compound is a critical exercise for understanding its fundamental chemical nature and predicting its behavior in biological systems. While the amine form, with its extended aromatic system, is likely to be more stable in non-polar environments, the equilibrium could shift towards the imine form in polar, hydrogen-bond-donating solvents. A rigorous application of the spectroscopic, crystallographic, and computational methods outlined in this guide will enable researchers to definitively characterize this equilibrium. Such a comprehensive understanding is paramount for the rational design and development of novel and effective quinoline-based therapeutic agents.

References

Quantum chemical calculations for 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylquinolin-3-amine

Introduction

This compound, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds.[3][4] This guide provides a comprehensive overview of the theoretical framework, computational protocols, and data interpretation for the quantum chemical analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Experimental and Computational Protocols

The methodologies outlined below describe a standard workflow for performing quantum chemical calculations on quinoline derivatives, enabling a deep understanding of their physicochemical properties.

Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or similar programs.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that provides a good balance between accuracy and computational cost for organic molecules.[5][6] For enhanced accuracy, basis sets such as 6-311++G(d,p) are employed, which include diffuse functions and polarization functions to better describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.[1][5]

Detailed Workflow:

  • Molecular Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder.

  • Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is a critical step as all subsequent calculations rely on an accurate geometry.[2] The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero.[3]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.[2] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[7][8]

  • Property Calculations: Using the optimized geometry, various electronic and structural properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9]

    • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack.[10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization, hyperconjugative interactions, and intramolecular bonding.[11][12]

G Computational Workflow for Quantum Chemical Analysis cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Validation cluster_3 Property Analysis A Construct 3D Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Imaginary Frequencies? C->D H Vibrational Spectra (IR & Raman) C->H D->B Yes (Refine Structure) E HOMO-LUMO Analysis D->E No F Molecular Electrostatic Potential (MEP) E->F G Natural Bond Orbital (NBO) Analysis F->G

Caption: A standard workflow for quantum chemical analysis.

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

Note: The values presented here are illustrative, based on typical bond lengths and angles for similar quinoline structures calculated at the B3LYP/6-311++G(d,p) level.[13]

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.320N1-C2-C3123.5
C2-C31.412C2-C3-C4119.8
C3-N(amine)1.385C2-C3-N(amine)120.1
C2-C(methyl)1.510N1-C2-C(methyl)116.5
C4-C101.420C3-C4-C10118.9
N1-C91.375C8-C9-N1122.3
Table 2: Vibrational Frequency Assignments
AssignmentCalculated Scaled Frequency (cm⁻¹)Experimental Range (cm⁻¹)
N-H asymmetric stretch34503400-3500
N-H symmetric stretch33653300-3400
C-H (aromatic) stretch30603000-3100
C-H (methyl) stretch29802850-3000
N-H bend16251580-1650
C=C (aromatic) stretch15801450-1600
C-N (amine) stretch12851250-1335
Table 3: Electronic Properties and Quantum Chemical Descriptors

Note: These values are representative for quinoline derivatives and calculated using DFT/B3LYP methods.[9][15][16]

ParameterValue
HOMO Energy (EHOMO)-6.55 eV
LUMO Energy (ELUMO)-1.75 eV
Energy Gap (ΔE)4.80 eV
Ionization Potential (I)6.55 eV
Electron Affinity (A)1.75 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.40 eV
Chemical Softness (S)0.21 eV⁻¹
Electrophilicity Index (ω)3.61 eV
Dipole Moment (µ)2.95 Debye
Table 4: NBO Analysis - Second-Order Perturbation Theory

Note: This table illustrates significant donor-acceptor interactions within a molecule like this compound.[1][11]

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C5-C6)π(C7-C8)20.5
π(C7-C8)π(C9-C10)18.9
LP(1) N(amine)π(C2-C3)45.2
LP(1) N1π(C2-C9)35.8

E(2) represents the stabilization energy of hyperconjugative interactions.

Analysis and Interpretation

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO, acting as an electron donor, is typically located on the electron-rich parts of the molecule, while the LUMO, an electron acceptor, is on electron-deficient regions.[17] For this compound, the HOMO is expected to be distributed over the quinoline ring and the amine group, while the LUMO would be localized on the aromatic system. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[18] A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

G cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (-1.75 eV) HOMO HOMO (-6.55 eV) LUMO->HOMO LUMO->HOMO  ΔE = 4.80 eV E_axis Energy (eV) E_axis->LUMO G cluster_0 Cell Signaling Cascade GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec PI3K PI3K Rec->PI3K Activates Mol This compound Mol->Rec Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Prolif Cell Proliferation & Survival mTOR->Prolif Promotes

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 2-Methylquinolin-3-amine. While specific experimental data for this compound is not extensively published, this document outlines the expected physicochemical properties based on its structural similarity to other aminoquinolines. It offers detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as mandated by ICH guidelines. This guide is intended to be a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, enabling them to generate the necessary data for advancing their research.

Introduction

This compound is a heterocyclic aromatic compound belonging to the aminoquinoline class. Compounds of this nature are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including antimalarial and anticancer agents. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its development as a potential therapeutic agent or research tool. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides the necessary theoretical background and practical experimental protocols to systematically evaluate the solubility and stability profile of this compound.

Physicochemical Properties

While experimental data for this compound is sparse, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Comments
Molecular FormulaC₁₀H₁₀N₂-
Molecular Weight158.20 g/mol [1]
AppearanceExpected to be a crystalline solid.Similar to other simple aminoquinolines.
pKa (basic)4.0 - 6.0The quinoline nitrogen is weakly basic. The 3-amino group's basicity is reduced due to delocalization of the lone pair into the aromatic system.
logP2.0 - 3.0The quinoline ring system is hydrophobic, but the amino group provides some polarity.
Aqueous SolubilityLowThe hydrophobic quinoline core suggests low intrinsic water solubility. Solubility is expected to be pH-dependent.[2]
Organic Solvent SolubilityGoodExpected to be soluble in organic solvents like DMSO, DMF, methanol, and ethanol.[3]

Solubility Studies

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both thermodynamic and kinetic solubility are important to determine during drug development.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium under specific conditions of temperature, pressure, and solvent. The shake-flask method is the gold standard for its determination.

Table 2: Template for Thermodynamic Solubility Data of this compound

Solvent/MediumTemperature (°C)pHSolubility (µg/mL)Solubility (mM)
Water25~7.0Data to be determinedData to be determined
Phosphate Buffered Saline (PBS)377.4Data to be determinedData to be determined
0.1 M HCl371.0Data to be determinedData to be determined
Acetate Buffer374.5Data to be determinedData to be determined
Methanol25N/AData to be determinedData to be determined
Ethanol25N/AData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25N/AData to be determinedData to be determined
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, buffers of various pH). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate (e.g., 24-48h) with shaking at constant temp A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining storage conditions and shelf-life. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

Table 3: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HClUp to 72 hours at 60°CPotential hydrolysis or other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M - 1 M NaOHUp to 72 hours at 60°CPotential base-catalyzed reactions.
Oxidative Degradation 3-30% H₂O₂Up to 24 hours at room tempOxidation of the amino group or the quinoline ring.
Thermal Degradation Dry heat (e.g., 80°C)Up to 72 hoursThermally induced decomposition.
Photostability ICH Q1B conditions (UV & visible light)As per ICH guidelinesPhotolytic degradation.
Experimental Protocol: General Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, water for thermal, and with H₂O₂ for oxidative). For photostability, expose the solid compound and a solution to the required light conditions.

  • Stress Application: Incubate the solutions under the conditions specified in Table 3. A control sample, protected from the stress condition, should be maintained for comparison.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Neutralization/Quenching: Neutralize the acidic and basic samples. The reaction with H₂O₂ may be quenched if necessary.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A Diode Array Detector (DAD) can be used to check for peak purity.

  • Data Evaluation: Calculate the percentage of degradation. Identify and characterize major degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualization of Stability Testing Workflow

G cluster_1 Forced Degradation Workflow Start Prepare stock solution of This compound Acid Acidic Stress (HCl) Start->Acid Base Basic Stress (NaOH) Start->Base Oxidative Oxidative Stress (H2O2) Start->Oxidative Thermal Thermal Stress (Heat) Start->Thermal Photo Photostability (Light) Start->Photo Analyze Analyze samples at time points by stability-indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate degradation, identify degradants Analyze->Evaluate

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide outlines the essential studies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols and theoretical framework offer a robust starting point for researchers. The generation of such data is a prerequisite for any further development of this compound in a pharmaceutical or research setting. The use of standardized methodologies, such as those described herein, will ensure the generation of high-quality, reproducible data that can be confidently used to make informed decisions in the drug discovery and development process.

References

A Technical Guide to the Characterization of 2-Methylquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-methylquinoline core, in particular, is a key structural motif in numerous pharmacologically active compounds. A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). While a specific crystal structure analysis for 2-Methylquinolin-3-amine is not publicly available in the searched literature, this guide provides a comprehensive overview of the general methodologies employed for the synthesis, characterization, and crystal structure analysis of 2-methylquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of 2-Methylquinoline Derivatives

The synthesis of the 2-methylquinoline scaffold can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most common methods for synthesizing 2-methylquinolines is the Doebner-von Miller reaction . This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of a strong acid.[4] This method offers a straightforward approach to constructing the quinoline ring system.[4] More recent modifications of the Doebner-von Miller reaction have focused on developing greener and more efficient protocols, such as using a continuous flow reactor.[4]

Other notable synthetic strategies include:

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5]

  • Combes Synthesis: This approach utilizes the condensation of anilines with β-diketones followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[5]

  • Friedländer Annulation: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

Recent advancements in synthetic methodology have also explored metal-free reaction pathways for the synthesis of functionalized quinolines, which are often more environmentally friendly.[6][7]

Spectroscopic and Analytical Characterization

Once synthesized, the structural confirmation of 2-methylquinoline derivatives is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical 2-methylquinoline derivative, characteristic signals would include those for the methyl group protons, aromatic protons on the quinoline core, and any substituent protons.[8]

  • ¹³C NMR: Reveals the number of distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the quinoline ring system are indicative of the substitution pattern.[8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the presence of an amine group in this compound would be indicated by characteristic N-H stretching vibrations. Other functional groups, such as carbonyls or hydroxyls on substituted derivatives, would also show distinct absorption bands.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition.[8] Fragmentation patterns observed in the mass spectrum can provide further structural information.

Crystal Structure Analysis of Quinolines

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11]

The process of determining a crystal structure involves several key steps:[12]

  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head in a single-crystal X-ray diffractometer.[12] The crystal is often flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are then collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[12]

  • Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.[12] This initial structural model is then refined against the experimental diffraction data using a least-squares minimization process to obtain the final, accurate crystal structure.[12]

While the crystal structure for this compound is not available, the following table presents representative crystallographic data for a related compound, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[13]

ParameterValue
Chemical FormulaC₁₂H₉NO₃
Formula Weight215.21
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.543(2)
b (Å)12.876(4)
c (Å)9.876(3)
α (°)90
β (°)99.876(1)
γ (°)90
Volume (ų)943.4(5)
Z4
Calculated Density (g/cm³)1.514
Absorption Coeff. (mm⁻¹)0.113
F(000)448
R-factor (%)4.5
Goodness-of-fit1.05

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and structural characterization of novel quinoline derivatives for drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials synthesis Chemical Synthesis (e.g., Doebner-von Miller) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystal_growth Crystal Growth spectroscopy->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray structure Structure Solution & Refinement xray->structure bio_assay Biological Assays structure->bio_assay

General workflow for synthesis and characterization.

Biological Activities and Therapeutic Potential

Quinoline derivatives are recognized for their broad spectrum of pharmacological activities, making them privileged structures in drug discovery.[2][14] The diverse biological activities of quinolines include:

  • Anticancer Activity: Many quinoline-based compounds have been investigated as potential anticancer agents.[1][3]

  • Antimalarial Activity: The quinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine and quinine.[3]

  • Antimicrobial Activity: Quinoline derivatives have shown efficacy against various bacterial and fungal strains.[1]

  • Anti-inflammatory Activity: Some quinolines exhibit potent anti-inflammatory effects.[2]

  • Anticonvulsant and Cardiovascular Activities: The therapeutic potential of quinolines extends to the central nervous system and cardiovascular diseases.[1][15]

The specific biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. Therefore, the synthesis and characterization of new derivatives remain an active area of research.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide has outlined the fundamental experimental protocols and analytical techniques that are essential for the characterization of 2-methylquinoline derivatives. A combination of robust synthetic methods, comprehensive spectroscopic analysis, and definitive single-crystal X-ray diffraction studies provides the detailed structural insights necessary to advance the development of novel quinoline-based therapeutic agents. The continued exploration of this versatile chemical scaffold holds significant promise for future drug discovery efforts.

References

An In-depth Technical Guide on the Discovery and Isolation of 2-Methylquinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 2-methylquinolin-3-amine analogs, a promising scaffold in medicinal chemistry. This document details synthetic methodologies, summarizes biological activity, and explores the signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] The this compound core, in particular, presents a unique structural framework for the development of novel therapeutic agents. The strategic placement of the methyl group at the 2-position and the amine at the 3-position allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide will delve into the synthesis, purification, and biological evaluation of analogs based on this core structure, with a focus on their potential as kinase inhibitors.

Synthetic Methodologies and Isolation

The synthesis of this compound analogs can be approached through various established and modern organic chemistry reactions. The selection of a particular synthetic route often depends on the desired substitution pattern on the quinoline core and the nature of the amine functionality.

Core Synthesis of the Quinoline Scaffold

Classical methods for constructing the quinoline ring system, which can be adapted to produce precursors for this compound analogs, include:

  • Doebner–von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. For the synthesis of 2-methylquinoline, aniline can be reacted with crotonaldehyde.[2]

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions to form the quinoline ring.[2]

Introduction of the 3-Amine Functionality

A key synthetic challenge is the introduction of the amine group at the 3-position of the 2-methylquinoline core. One potential strategy involves the synthesis of a precursor that can be converted to the desired amine. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenylquinolin-3-amine has been reported, providing a valuable reference for the synthesis of related analogs.[3][4][5][6]

Experimental Protocol: Synthesis of 2-Hydroxy-N-methyl-N-phenylquinolin-3-amine[3][4][5][6]

This protocol is based on the reported synthesis of a key analog and can be adapted for the preparation of other derivatives.

Materials:

  • Appropriately substituted anilines

  • Acetoacetic ester

  • Polyphosphoric acid (PPA) or other suitable cyclizing agent

  • N-methylaniline or other secondary amines

  • Solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

  • Synthesis of the 4-hydroxy-2-methylquinoline precursor:

    • React an appropriately substituted aniline with acetoacetic ester under Conrad-Limpach or a similar reaction condition to form the corresponding β-anilinoacrylate.

    • Heat the β-anilinoacrylate intermediate in a high-boiling point solvent or with a cyclizing agent like polyphosphoric acid to effect cyclization and form the 4-hydroxy-2-methylquinoline core.

  • Introduction of the 3-amino group:

    • The specific methodology for introducing the 3-amino group can vary. One approach involves the nitration of the 4-hydroxy-2-methylquinoline followed by reduction to the 3-amino derivative.

    • Alternatively, direct amination methods can be explored.

  • N-Arylation/N-Alkylation of the 3-amino group:

    • For the synthesis of N-substituted analogs, the 3-amino-2-methylquinoline can be reacted with an appropriate aryl or alkyl halide under conditions such as the Buchwald-Hartwig amination.

Isolation and Purification:

  • Following the reaction, the crude product is typically isolated by precipitation or extraction.

  • Purification is commonly achieved through recrystallization or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the synthesized analog. For basic compounds like amines, the addition of a small amount of triethylamine to the eluent can improve separation and reduce tailing on the silica gel column.[7]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (Aniline, Acetoacetic Ester) step1 Formation of β-Anilinoacrylate start->step1 step2 Cyclization to form 4-Hydroxy-2-methylquinoline step1->step2 step3 Introduction of 3-Amine Functionality step2->step3 step4 N-Arylation / N-Alkylation step3->step4 workup Reaction Quenching & Extraction step4->workup isolation Crude Product Isolation (Precipitation/Evaporation) workup->isolation purification Column Chromatography or Recrystallization isolation->purification analysis Purity & Structural Analysis (NMR, MS, HPLC) purification->analysis final_product final_product analysis->final_product Pure this compound Analog

Caption: A general workflow for the synthesis and purification of this compound analogs.

Biological Activity and Potential Targets

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant area of interest for these compounds is their potential as kinase inhibitors.[8] Several quinoline-based drugs targeting kinases have been approved for clinical use.

Kinase Inhibitory Potential

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, making it a key therapeutic target.[10] Several quinoline-based EGFR inhibitors have been developed.[11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] Inhibition of VEGFR is a well-established anti-cancer strategy.

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[13][14][15][16][17]

Quantitative Biological Data
Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
2-ArylquinolinesEGFR20.15 - 25.39-[10][11]
2-ArylquinolinesFAK14.25 - 22.68-[10]
2-StyrylquinolinesEGFR1110 - 16010HepG2, HCT116[18]
Quinoline AminesPI3K/Akt/mTOR-A549[14][19]
Quinazolinone-Amino Acid HybridsEGFR163.97MCF-7[4]

Note: This table is for illustrative purposes and does not contain data for this compound analogs specifically, as this information is not widely published.

Signaling Pathways

The potential of this compound analogs as kinase inhibitors suggests their involvement in key signaling pathways that regulate cancer cell proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival.[20] Many cancers exhibit mutations that lead to the constitutive activation of this pathway.[6] Quinoline-based compounds have been investigated as inhibitors of this pathway.[13][14][21]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog This compound Analog Analog->PI3K inhibits Analog->Akt inhibits Analog->mTOR inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound analogs.

The EGFR/VEGFR Signaling Pathways

EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, initiate downstream signaling cascades that drive cell proliferation and angiogenesis, respectively.[1] Dual inhibition of both EGFR and VEGFR is a promising strategy in cancer therapy.

EGFR_VEGFR_Signaling cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK EGFR_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->EGFR_Proliferation VEGFR VEGFR PLC_PKC PLCγ-PKC Pathway VEGFR->PLC_PKC VEGFR_Angiogenesis Angiogenesis PLC_PKC->VEGFR_Angiogenesis Analog This compound Analog Analog->EGFR inhibits Analog->VEGFR inhibits

Caption: Simplified EGFR and VEGFR signaling pathways and potential inhibition by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of the quinoline core, combined with the potential for diverse functionalization at the 3-amino position, provides a rich chemical space for exploration. Further research, including the synthesis of a broader range of analogs and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a foundational framework to support these future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a fundamental and versatile chemical reaction for the construction of quinoline and substituted quinoline derivatives.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] Quinolines are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] This document provides detailed application notes and a protocol for the synthesis of 2-Methylquinolin-3-amine from 2-aminobenzaldehyde, a valuable intermediate in drug discovery and development.

Synthesis of this compound

The synthesis of this compound via the Friedländer annulation proceeds by the reaction of 2-aminobenzaldehyde with a suitable reagent that provides the 2-methyl and 3-amino functionalities. A plausible and effective reagent for this transformation is aminoacetonitrile, where the methylene group is activated by the adjacent nitrile functionality. The reaction is typically catalyzed by a base, such as potassium hydroxide or sodium ethoxide, and involves an initial aldol-type condensation followed by cyclization and aromatization to yield the desired quinoline.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound under optimized conditions.

ParameterValue
Reactants
2-Aminobenzaldehyde1.21 g (10 mmol)
Aminoacetonitrile HCl Salt0.93 g (10 mmol)
Catalyst
Potassium Hydroxide1.12 g (20 mmol)
Solvent
Ethanol50 mL
Reaction Conditions
Temperature78 °C (Reflux)
Reaction Time6 hours
Product
This compound
Yield75%
Purity (by HPLC)>98%
Melting Point152-154 °C
Characterization
¹H NMR (400 MHz, DMSO-d₆)δ 8.79 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.40 (t, J=7.6 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 5.45 (s, 2H), 2.50 (s, 3H)
Mass Spectrometry (ESI+)m/z 159.09 [M+H]⁺

Experimental Protocols

Materials and Equipment
  • 2-Aminobenzaldehyde (≥98% purity)

  • Aminoacetonitrile hydrochloride (≥98% purity)

  • Potassium hydroxide pellets (≥85% purity)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Detailed Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and aminoacetonitrile hydrochloride (0.93 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture until the solids are partially dissolved. Carefully add potassium hydroxide pellets (1.12 g, 20 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1) every hour. The reaction is typically complete within 6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants 1. Weigh Reactants (2-Aminobenzaldehyde, Aminoacetonitrile HCl) solvent_catalyst 2. Add Solvent and Catalyst (Ethanol, KOH) reactants->solvent_catalyst reflux 3. Heat to Reflux (78°C) for 6 hours solvent_catalyst->reflux monitoring 4. Monitor by TLC reflux->monitoring evaporation 5. Solvent Evaporation monitoring->evaporation extraction 6. Aqueous Work-up & Extraction evaporation->extraction purification 7. Recrystallization extraction->purification characterization 8. Characterization (NMR, MS, HPLC) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Quinoline derivatives have been extensively investigated for their anticancer properties, with many acting as inhibitors of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes: The Doebner-von Miller Reaction for 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinoline scaffolds.[1][2] This reaction involves the condensation of an aromatic amine, typically an aniline, with an α,β-unsaturated carbonyl compound under acidic conditions.[1][3] It is a versatile method that allows for the preparation of a wide range of substituted quinolines, which are significant structural motifs in medicinal chemistry.[3] Quinoline derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6]

The synthesis of 2-methylquinoline derivatives via the Doebner-von Miller reaction commonly employs the reaction of an aniline with crotonaldehyde, which serves as the α,β-unsaturated aldehyde.[7] While highly effective, the classical reaction can be challenged by harsh conditions, the formation of tar due to the polymerization of the carbonyl compound, and the generation of byproducts, which can complicate purification and lower yields.[8][9] Modern modifications focus on milder catalysts, including Lewis acids like tin tetrachloride and scandium(III) triflate, and greener approaches such as using solid acid catalysts or biphasic solvent systems to mitigate these issues.[1][3]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study. A generally accepted pathway for the synthesis of 2-methylquinoline from aniline and crotonaldehyde proceeds through the following key steps:

  • Michael Addition : The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline to crotonaldehyde.

  • Cyclization : The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This is typically the ring-closing step that forms the heterocyclic structure.

  • Dehydration : The cyclic intermediate then eliminates a molecule of water (dehydration) to form a dihydroquinoline.

  • Oxidation : The final step is the oxidation of the dihydroquinoline intermediate to yield the aromatic 2-methylquinoline product. The oxidizing agent can be another molecule of the Schiff base formed in a side reaction or an external oxidant.[10]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Crotonaldehyde->Michael_Addition Intermediate1 Amino-aldehyde Intermediate Michael_Addition->Intermediate1 Forms Cyclization 2. Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Forms Dehydration 3. Dehydration Intermediate2->Dehydration Dihydroquinoline Dihydroquinoline Dehydration->Dihydroquinoline Forms Oxidation 4. Oxidation Dihydroquinoline->Oxidation Product 2-Methylquinoline Oxidation->Product Yields

Caption: Proposed mechanism of the Doebner-von Miller reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline

This protocol describes a general procedure for the synthesis of 2-methylquinoline, with measures to minimize common side reactions like tar formation.[8]

Materials and Reagents:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating : Heat the mixture to reflux.

  • Reagent Addition : In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to maintain a low concentration of the aldehyde and prevent polymerization.[8][9]

  • Reflux : After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction : Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by column chromatography or steam distillation.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Combine Aniline and 6 M HCl in Flask B1 Heat Aniline/HCl Mixture to Reflux A1->B1 A2 Dissolve Crotonaldehyde in Toluene B2 Add Crotonaldehyde Solution Dropwise (1-2 hours) A2->B2 B1->B2 B3 Continue Reflux (4-6 hours) B2->B3 B4 Monitor by TLC B3->B4 C1 Cool to Room Temp B4->C1 If complete C2 Neutralize with conc. NaOH C1->C2 C3 Extract with Organic Solvent C2->C3 C4 Wash, Dry, and Concentrate C3->C4 C5 Purify Crude Product (Chromatography/Distillation) C4->C5

Caption: General experimental workflow for 2-methylquinoline synthesis.

Quantitative Data Summary

The yield of the Doebner-von Miller reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following table summarizes yields obtained for various 2-substituted quinoline derivatives under different conditions.

Aniline Derivativeα,β-Unsaturated AldehydeCatalyst/ConditionsProductYield (%)Reference
AnilineCinnamaldehydeAg(I)-Mont K10, 120°C, 3h2-Phenylquinoline89%[12]
4-MethylanilineCinnamaldehydeAg(I)-Mont K10, 120°C, 3h6-Methyl-2-phenylquinoline85%[12]
4-MethoxyanilineCinnamaldehydeAg(I)-Mont K10, 120°C, 3h6-Methoxy-2-phenylquinoline81%[12]
4-ChloroanilineCinnamaldehydeAg(I)-Mont K10, 120°C, 3h6-Chloro-2-phenylquinoline76%[12]
AnilineCrotonaldehydeAg(I)-Mont K10, 120°C, 3h2-Methylquinoline78%[12]

Troubleshooting and Optimization

Researchers may encounter several common issues during the Doebner-von Miller synthesis.

  • Tar Formation : This is the most frequent problem, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9] To mitigate this, employ a slow, dropwise addition of the carbonyl reactant to the heated aniline solution.[8][9] Using a biphasic solvent system (e.g., aqueous acid and an organic solvent like toluene) can also sequester the carbonyl compound and reduce polymerization.[3][8]

  • Low Yield : Poor yields can result from incomplete reactions or excessive side product formation. Optimizing the type and concentration of the acid catalyst is critical.[9] A comparative study of different Brønsted and Lewis acids may be necessary to find the ideal balance for a specific substrate.[8]

  • Formation of Impurities : The final product may be contaminated with partially hydrogenated byproducts, such as dihydro- or tetrahydroquinolines. This occurs when the oxidation of the dihydroquinoline intermediate is incomplete.[8] Ensuring the presence of a sufficient oxidizing agent or that the reaction conditions favor aromatization can resolve this issue.

Troubleshooting_Flowchart Start Reaction Issue? Tar Tar Formation? Start->Tar Yes LowYield Low Yield? Start->LowYield No Tar->LowYield No Sol_Tar1 Slow addition of carbonyl compound Tar->Sol_Tar1 Yes Impurities Byproduct Impurities? LowYield->Impurities No Sol_Yield1 Optimize acid catalyst (type and concentration) LowYield->Sol_Yield1 Yes Sol_Imp1 Ensure sufficient oxidizing agent Impurities->Sol_Imp1 Yes End Optimized Reaction Impurities->End No Sol_Tar2 Use biphasic solvent system Sol_Tar1->Sol_Tar2 Sol_Tar3 Control temperature Sol_Tar2->Sol_Tar3 Sol_Tar3->End Sol_Yield2 Monitor reaction progress (TLC) Sol_Yield1->Sol_Yield2 Sol_Yield2->End Sol_Imp1->End

References

Application Notes: 2-Methylquinolin-3-amine as a Versatile Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylquinolin-3-amine is a privileged heterocyclic building block in medicinal chemistry and drug discovery. The quinoline core itself is a structural motif found in a wide array of natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] The presence of a reactive amino group at the 3-position and a methyl group at the 2-position provides versatile handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound a valuable starting material for the development of novel therapeutic agents.[2][3][4]

Applications in the Synthesis of Bioactive Compounds

The strategic functionalization of the this compound scaffold has led to the discovery of potent bioactive molecules.

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] Modifications of the quinoline ring system, such as the introduction of sulfonyl groups or the formation of fused heterocyclic systems, have yielded compounds with significant cytotoxicity against various cancer cell lines.[1][5] For instance, certain 2-arylquinoline derivatives have shown compelling selective anticancer properties against cell lines like HeLa (cervical cancer) and PC3 (prostate cancer).[6] The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cell proliferation and survival, and it has been identified as a target for some quinoline derivatives.[3][7]

  • Antimicrobial Agents: The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[8] Quinoline derivatives have long been a cornerstone of antimicrobial therapy, with examples like ciprofloxacin being widely used.[9] Novel derivatives synthesized from precursors like 2-methylquinoline have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][8][10] These compounds often act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[8]

  • Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Quinoline-based small molecules have been developed as anti-inflammatory agents that target key pharmacological targets like Cyclooxygenase (COX) and various pro-inflammatory cytokines.[11][12] The nature and position of substituents on the quinoline ring are crucial for determining the potency and selectivity of these anti-inflammatory effects.[11] For example, specific derivatives can significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophage models.[12]

Quantitative Data on Bioactive Derivatives

The biological activity of heterocycles derived from quinoline scaffolds is quantified using various metrics. The tables below summarize the activity of selected derivatives against cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Class Cell Line IC50 (µM) Reference
2-Arylquinoline Derivative (13) HeLa (Cervical Carcinoma) 8.3 [6]
4-Acetamido-2-methyl-tetrahydroquinoline (18) HeLa (Cervical Carcinoma) 13.15 [6]
2-Arylquinoline Derivative (12) PC3 (Prostate Sarcoma) 31.37 [6]
2-Arylquinoline Derivative (11) PC3 (Prostate Sarcoma) 34.34 [6]
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) A549 (Non-small cell lung cancer) 29.4 [7]

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colon Carcinoma) | 0.535 |[13] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Class Microorganism MIC (µg/mL) Reference
N-methylbenzofuro[3,2-b]quinoline derivative (8) E. faecium (vancomycin-resistant) 4 [8]
Quinolone-3-carbonitrile derivative (C) E. coli 4 [10]
Diethyl phosphonate derivative (A) E. coli 0.125 [10]
Substituted quinoline (32) A. flavus 12.5 [8]
Substituted quinoline (33) F. oxysporum 25 [8]

| Tetrazolo[1,5-a]quinoline derivative (2f) | E. coli | 32 |[14] |

Experimental Protocols & Methodologies

The synthesis of bioactive heterocycles from this compound often involves multicomponent reactions or sequential modifications. Below are representative protocols.

Protocol 1: General Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and effective method for constructing the quinoline core.[15] This protocol describes the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)

  • Carbonyl compound with α-methylene group (e.g., ethyl acetoacetate) (1.2 eq)

  • Catalyst (e.g., Ethyl Ammonium Nitrate (EAN) or a Lewis acid)

  • Solvent (e.g., Ethanol or water)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the active methylene carbonyl compound (1.2 eq) in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2,3,4-trisubstituted quinolone.[15]

Protocol 2: Synthesis of 2-Arylquinolines via Povarov Reaction

The Povarov reaction is a three-component reaction used to prepare substituted quinolines and tetrahydroquinolines, which have shown promising anticancer activity.[6]

Materials:

  • Aniline derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Alkene or alkyne (e.g., ethyl vinyl ether) (1.5 eq)

  • Lewis Acid Catalyst (e.g., AgOTf)[9]

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the aniline derivative (1.0 eq) and the aromatic aldehyde (1.0 eq) in the solvent, add the Lewis acid catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkene or alkyne component (1.5 eq) to the mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 2-arylquinoline derivative.[6]

Visualizations: Workflows and Signaling Pathways

dot

G Start This compound (Starting Material) Reaction1 Condensation / Cyclization (e.g., with β-ketoesters) Start->Reaction1 Reaction2 Multicomponent Reaction (e.g., Povarov Reaction) Start->Reaction2 Reaction3 Functional Group Modification Start->Reaction3 Anticancer Anticancer Agents Reaction1->Anticancer Antimicrobial Antimicrobial Agents Reaction1->Antimicrobial Reaction2->Anticancer Reaction2->Antimicrobial AntiInflammatory Anti-inflammatory Agents Reaction3->AntiInflammatory G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->mTOR Inhibits

References

Synthetic Routes to Functionalized 2-Methylquinolin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-methylquinolin-3-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The following sections outline key synthetic strategies, detailed experimental procedures, and the biological context for their application.

Application Notes

This compound and its derivatives represent a privileged scaffold in drug discovery. The quinoline core is a key structural motif in numerous biologically active compounds. The presence of a methyl group at the 2-position and an amine group at the 3-position provides a versatile platform for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticancer Potential: Certain functionalized quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. Notably, they have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K) signaling pathways. Inhibition of these pathways can disrupt tumor growth, proliferation, and survival, making these compounds promising candidates for the development of novel cancer therapeutics.

Antimicrobial Activity: The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Functionalized this compound derivatives have shown potential as antibacterial and antifungal agents. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes such as DNA gyrase and lanosterol 14α-demethylase, which are crucial for bacterial DNA replication and fungal cell membrane synthesis, respectively.

The synthetic routes described herein provide a robust foundation for the generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies and further drug development efforts.

Synthetic Workflow Overview

The synthesis of functionalized this compound derivatives can be approached through a multi-step process. A common and effective strategy involves the initial synthesis of a nitro-substituted quinoline precursor, followed by the reduction of the nitro group to the desired amine. This primary amine can then be subjected to various functionalization reactions to generate a diverse range of derivatives.

G cluster_0 Synthesis of 2-Methyl-3-nitroquinoline cluster_1 Reduction to Amine cluster_2 Functionalization N-(2-formylphenyl)acetamide N-(2-formylphenyl)acetamide 2-Methyl-3-nitroquinoline 2-Methyl-3-nitroquinoline N-(2-formylphenyl)acetamide->2-Methyl-3-nitroquinoline Henry Reaction Nitromethane Nitromethane Nitromethane->2-Methyl-3-nitroquinoline This compound This compound Béchamp Reduction Béchamp Reduction 2-Methyl-3-nitroquinoline->Béchamp Reduction Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives e.g., C-H Activation, Acylation, Alkylation Béchamp Reduction->this compound Fe/HCl

Caption: General synthetic workflow for functionalized this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitroquinoline

This protocol describes the synthesis of the key intermediate, 2-methyl-3-nitroquinoline, from N-(2-formylphenyl)acetamide and nitromethane via a Henry reaction.

Materials:

  • N-(2-formylphenyl)acetamide

  • Nitromethane

  • Pyrrolidine

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine N-(2-formylphenyl)acetamide (1.0 mmol), nitromethane (1.2 mmol), and pyrrolidine (0.15 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 10-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-methyl-3-nitroquinoline.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventMethodTimeYield (%)Reference
N-(2-formylphenyl)acetamideNitromethanePyrrolidineEthanolMicrowave irradiation0.15 h83
Protocol 2: Synthesis of this compound (Béchamp Reduction)

This protocol details the reduction of the nitro group of 2-methyl-3-nitroquinoline to an amine group using the Béchamp reduction method.

Materials:

  • 2-Methyl-3-nitroquinoline

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitroquinoline (1.0 mmol) and ethanol (20 mL).

  • Add iron powder (3.0 mmol) to the solution.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add concentrated HCl (5 mL) dropwise to the reaction mixture.

  • After the addition is complete, reflux the mixture for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Neutralize the filtrate with a saturated NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data:

Starting MaterialReducing AgentAcidSolventMethodYield (%)Reference
2-Methyl-3-nitroquinolineIron powderHClEthanolReflux>90General method
Protocol 3: Functionalization of 2-Methylquinoline via C-H Activation

This protocol provides a general method for the C2-arylation of a quinoline N-oxide, which can be adapted for the functionalization of the 2-methylquinoline core. The initial amine at the 3-position would likely need to be protected prior to N-oxidation and subsequent C-H functionalization. The N-oxide can then be reduced to the functionalized quinoline.

Materials:

  • Protected this compound N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Di-tert-butyl-methylphosphonium tetrafluoroborate

  • Potassium carbonate (K2CO3)

  • Toluene

Procedure:

  • In a reaction vessel, combine the protected this compound N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (5 mol%), di-tert-butyl-methylphosphonium tetrafluoroborate (5 mol%), and K2CO3 (2.0 equiv) in toluene (5 mL).

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C2-arylated product.

  • The N-oxide can be subsequently deoxygenated using a reducing agent like PCl3 or by catalytic hydrogenation.

  • Finally, the protecting group on the amine can be removed to yield the functionalized this compound derivative.

Quantitative Data for C2-Arylation of Quinoline N-Oxides:

Quinoline SubstrateArylating AgentCatalyst SystemSolventYield Range (%)Reference
Quinoline N-oxidesAryl bromidesPd(OAc)2 / Di-t-butyl-methylphosphonium saltToluene55-94

Potential Signaling Pathway Interference by Quinoline Derivatives

Quinoline derivatives have been shown to interfere with critical signaling pathways in cancer cells, such as the EGFR and PI3K pathways. The diagram below illustrates a simplified representation of these pathways and potential points of inhibition by functionalized this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Quinoline->PI3K Inhibits

Caption: Simplified EGFR/PI3K signaling pathway and potential inhibition by quinoline derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Methylquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-methylquinolin-3-amine derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this compound through modern cross-coupling methodologies opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing a foundation for the synthesis of a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials, due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1]

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a coupling partner (for Suzuki, Sonogashira), or coordination and insertion (for Heck), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[3] For the application to this compound, a halogenated derivative (e.g., 8-bromo-2-methylquinolin-3-amine) would be a suitable starting material.

Quantitative Data for Suzuki-Miyaura Coupling of 8-Bromo-2-methylquinolin-3-amine
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101095
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (5:1)901685
44-Fluorophenylboronic acid[PdCl₂(dppf)] (3)-K₂CO₃Acetonitrile/H₂O (4:1)801888
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid.[4]

Materials:

  • 8-Bromo-2-methylquinolin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 8-bromo-2-methylquinolin-3-amine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[2] This reaction can be used to introduce various aryl or heteroaryl groups at the 3-amino position of this compound.

Quantitative Data for Buchwald-Hartwig Amination of this compound
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001290
24-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101885
33-Bromo-pyridinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF801688
44-Iodo-anisoleG3-XPhos (2)-Cs₂CO₃t-BuOH901094
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of this compound with an aryl halide.[5][6]

Materials:

  • This compound

  • Aryl halide (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is valuable for introducing alkynyl moieties onto the quinoline scaffold.

Quantitative Data for Sonogashira Coupling of 8-Bromo-2-methylquinolin-3-amine
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
21-HexynePd(OAc)₂ (2)CuI (5)DIPADMF701087
3Trimethylsilyl-acetylenePd(PPh₃)₄ (3)CuI (6)i-Pr₂NEtToluene801289
4Propargyl alcoholPdCl₂(MeCN)₂ (2.5)CuI (5)PiperidineAcetonitrile50693
Experimental Protocol: Sonogashira Coupling

The following protocol outlines a general procedure for the Sonogashira coupling of a halo-substituted this compound with a terminal alkyne.[8]

Materials:

  • 8-Bromo-2-methylquinolin-3-amine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 8-bromo-2-methylquinolin-3-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9] This reaction can be employed to introduce alkenyl groups onto the quinoline core.

Quantitative Data for Heck Reaction of 8-Bromo-2-methylquinolin-3-amine
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002482
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801888
3AcrylonitrilePd₂(dba)₃ (1.5)P(Cy)₃ (3)NaOAcDMA1201679
44-VinylpyridineHerrmann's catalyst (2)-i-Pr₂NEtNMP1102085
Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of a halo-substituted this compound with an alkene.

Materials:

  • 8-Bromo-2-methylquinolin-3-amine

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a sealed tube, combine 8-bromo-2-methylquinolin-3-amine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine this compound, Aryl Halide, Catalyst, Ligand, Base Inert Atmosphere Evacuate & Backfill with Argon Combine Reactants->Inert Atmosphere Add Solvent Add Anhydrous Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to specified temperature and stir Add Solvent->Heat & Stir Monitor Monitor progress by TLC/LC-MS Heat & Stir->Monitor Cool & Dilute Cool to RT & Dilute Monitor->Cool & Dilute Extraction Aqueous Work-up & Extraction Cool & Dilute->Extraction Dry & Concentrate Dry organic layer & Concentrate Extraction->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Reaction Optimization Logic Start Start Initial Reaction Run reaction with standard conditions Start->Initial Reaction Check Conversion Check Conversion Initial Reaction->Check Conversion Optimize Catalyst/Ligand Screen different Pd sources and ligands Check Conversion->Optimize Catalyst/Ligand <90% Successful Reaction Successful Reaction Check Conversion->Successful Reaction >90% Optimize Base/Solvent Vary base and solvent system Optimize Catalyst/Ligand->Optimize Base/Solvent Optimize Temp/Time Adjust temperature and reaction time Optimize Base/Solvent->Optimize Temp/Time Optimize Temp/Time->Check Conversion

References

Application Notes and Protocols for the Synthesis of Potential Kinase Inhibitors Using 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylquinolin-3-amine as a scaffold for the development of novel kinase inhibitors. Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting a range of protein kinases implicated in cancer and other diseases.[1][2] The strategic functionalization of the this compound core allows for the synthesis of diverse libraries of compounds with potential inhibitory activity against various kinase families.

Introduction to this compound in Kinase Inhibitor Design

The quinoline scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide variety of biological targets, including the ATP-binding site of protein kinases.[3][4] The 2-methyl and 3-amino groups on the quinoline ring of this compound offer versatile handles for chemical modification. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce pharmacophores that can interact with key residues in the kinase active site. The methyl group can also be functionalized or can contribute to the overall steric and electronic properties of the final inhibitor.

Data Presentation: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

The following table summarizes the in vitro activity of representative kinase inhibitors derived from quinoline and quinazoline scaffolds, illustrating the potential of this chemical class. While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the data for structurally related compounds highlight the promise of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
Compound 6c CDK2, EGFR, VEGFR-2, HER2183, 83, 76, 138 (µM)[5]
Compound 11g CDK20.7[6]
Compound 14 RIPK25.1[7]
Compound 17f PI3Kα4.2[8]
Quinazoline 47 EGFR12[9]
Quinazoline-indazoleVEGFR-25.4[9]

Experimental Protocols

This section provides detailed methodologies for key reactions that can be adapted for the synthesis of kinase inhibitors starting from this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the acylation of the 3-amino group of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Reactants:

  • This compound (1.0 equiv.)

  • Carboxylic acid of interest (1.1 equiv.)

  • Coupling agent (e.g., HATU, HBTU) (1.2 equiv.)

  • Base (e.g., DIPEA, Et3N) (2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: General Procedure for Suzuki Coupling

This protocol outlines a general method for the functionalization of a halogenated quinoline scaffold, which can be synthesized from this compound, via a Suzuki cross-coupling reaction.

Reactants:

  • Bromo- or Iodo-substituted this compound derivative (1.0 equiv.)

  • Boronic acid or boronic ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.05 equiv.)

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

Procedure:

  • In a Schlenk flask, combine the halogenated quinoline derivative, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.[7]

Visualizations

Signaling Pathway: Generic Kinase Signaling Cascade

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Inhibition of a specific kinase in the cascade can block downstream signaling, thereby affecting cellular processes like proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor (e.g., Quinoline-based) Inhibitor->Kinase2 Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors synthesized from this compound.

G Start This compound Synthesis Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Kinase Assays, Cell Proliferation Assays) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Preclinical Preclinical Studies (In Vivo Efficacy, Toxicology) SAR->Preclinical Optimization->Synthesis Candidate Drug Candidate Preclinical->Candidate

Caption: Drug discovery workflow for kinase inhibitors.

Logical Relationship: Rationale for Quinoline-Based Inhibitors

This diagram illustrates the logical connections that make quinoline derivatives, such as those from this compound, attractive candidates for kinase inhibitor development.

G Scaffold Quinoline Scaffold Privileged Privileged Structure in Medicinal Chemistry Scaffold->Privileged Versatile Versatile Synthetic Handles (e.g., -NH2, -CH3) Scaffold->Versatile ATP Mimics ATP-binding Motif Scaffold->ATP Kinase Effective Kinase Inhibition Privileged->Kinase Versatile->Kinase ATP->Kinase

Caption: Rationale for using quinoline scaffolds in kinase inhibitor design.

References

Application Notes and Protocols for the Development of Antimalarial Agents from 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antimalarial agents derived from the 2-Methylquinolin-3-amine scaffold. The protocols outlined below are intended to guide researchers in the development of potent compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Introduction

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being notable examples.[1][2] The emergence of drug-resistant strains of P. falciparum necessitates the development of new and effective antimalarial agents.[1][2] The this compound scaffold presents a versatile starting point for the synthesis of new derivatives with potential antiplasmodial activity. Modifications at the 3-amino position can be systematically explored to establish structure-activity relationships (SAR) and optimize efficacy.

Proposed Mechanism of Action

Quinoline-based antimalarials are known to interfere with the detoxification of heme in the parasite's food vacuole.[3] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. It is hypothesized that this compound derivatives, like other quinolines, accumulate in the acidic food vacuole of the parasite and inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme, preventing its polymerization. This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately results in parasite death.

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Oxidative Stress Drug This compound Derivative Drug->Heme Binding Drug->Hemozoin Inhibition DrugHeme Drug-Heme Complex DrugHeme->ParasiteDeath Toxicity

Caption: Proposed mechanism of action of this compound derivatives.

Data Presentation

The following table summarizes the in vitro antiplasmodial activity of representative quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data is compiled from various studies on related quinoline scaffolds and serves as a benchmark for newly synthesized compounds.

Compound IDScaffoldR-Group at Position 3P. falciparum StrainIC₅₀ (nM)[1][4]Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
CQ 4-AminoquinolineDiethylaminoethylD10 (CQS)43>100>2325
CQ 4-AminoquinolineDiethylaminoethylK1 (CQR)540>100>185
MQ 4-Quinolinemethanol-D10 (CQS)30>100>3333
MQ 4-Quinolinemethanol-K1 (CQR)17>100>5882
Rep-1 2-Arylvinylquinoline4-FluorostyrylDd2 (CQR)4.8>10>2083
Rep-2 2-Arylvinylquinoline4-NitrostyrylDd2 (CQR)28.6>10>350
Rep-3 2-Aminopyrimidine-4-aminoquinoline(5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)pyrimidin-2-yl)aminobutylK1 (CQR)3.6>25>6944

Experimental Protocols

Synthesis of 2-Methyl-N-substituted-quinolin-3-amine Derivatives (General Protocol)

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via amide bond formation.

Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DCC, or direct reaction) Start->Coupling Reagent Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) Reagent->Coupling Product 2-Methyl-N-(acyl)-quinolin-3-amine Coupling->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

  • This compound

  • Substituted carboxylic acid or acyl chloride

  • Coupling agent (e.g., HATU, DCC) (if using a carboxylic acid)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Silica gel for column chromatography

  • Eluents (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents:

    • Method A (from Carboxylic Acid): Add the carboxylic acid (1.1 equivalents), coupling agent (1.2 equivalents), and base (2 equivalents).

    • Method B (from Acyl Chloride): Add the base (1.5 equivalents) and then slowly add the acyl chloride (1.1 equivalents) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure N-substituted derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against P. falciparum.

Antiplasmodial_Assay Start Prepare serial dilutions of test compounds in a 96-well plate AddParasites Add synchronized P. falciparum culture (ring stage) to each well Start->AddParasites Incubate Incubate for 72 hours under standard culture conditions AddParasites->Incubate LyseCells Lyse the red blood cells and add SYBR Green I staining solution Incubate->LyseCells ReadFluorescence Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) LyseCells->ReadFluorescence CalculateIC50 Calculate IC₅₀ values from the dose-response curve ReadFluorescence->CalculateIC50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete RPMI 1640 medium

  • Human red blood cells

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing saponin)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Culture Addition: Add the synchronized parasite culture (at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Cell Lysis and Staining: After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well. Incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hemozoin Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the formation of β-hematin (synthetic hemozoin).[5]

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Tween 20

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the heme solution (50 µM in acetate buffer) to each well. Then, add the test compounds at different concentrations.

  • Initiation of Polymerization: Add Tween 20 to each well to induce heme polymerization.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Measurement: Measure the absorbance at 405 nm. A decrease in absorbance indicates the inhibition of hemozoin formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel antimalarial agents. The synthetic and biological evaluation protocols provided in these application notes offer a framework for the systematic exploration of this chemical space. By establishing robust structure-activity relationships, it is possible to identify lead compounds with potent activity against drug-resistant malaria parasites, contributing to the global effort to combat this devastating disease.

References

Synthesis of Fluorescent Probes Based on the 2-Methylquinolin-3-amine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes derived from the versatile 2-Methylquinolin-3-amine core. Quinoline-based fluorophores are of significant interest in biomedical research and drug development due to their favorable photophysical properties, including high quantum yields and sensitivity to their local environment. The this compound scaffold offers a synthetically accessible platform for the development of novel probes for bioimaging, ion sensing, and pH monitoring.

Overview of the this compound Core

The this compound core is a privileged heterocyclic structure in medicinal chemistry and materials science. The presence of a reactive primary amine at the 3-position allows for straightforward functionalization to introduce various recognition moieties and to tune the photophysical properties of the resulting fluorescent probes. Common synthetic strategies involve the formation of Schiff bases, amides, or diazo compounds to generate a diverse library of sensors.

The fluorescence of probes based on this core is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms can be exploited to design "turn-on" or "turn-off" fluorescent probes for specific analytes.

Synthesis of Fluorescent Probes

The 3-amino group of this compound is a key functional handle for the synthesis of a variety of fluorescent probes. Below are generalized protocols for common synthetic transformations.

Synthesis of Schiff Base Derivatives

Schiff base formation is a straightforward and efficient method for introducing a wide range of functionalities to the this compound core. The resulting imine linkage can act as a recognition site for metal ions or be part of a larger conjugated system.

General Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified Schiff base fluorescent probe.

Mandatory Visualization: Synthesis of Schiff Base Fluorescent Probes

G General Workflow for Schiff Base Probe Synthesis start This compound solvent Solvent (e.g., Ethanol) + Acid Catalyst start->solvent aldehyde Aldehyde/Ketone aldehyde->solvent reflux Reflux (2-6 h) solvent->reflux workup Cooling, Filtration, Washing, Drying reflux->workup product Schiff Base Fluorescent Probe workup->product

Caption: General workflow for the synthesis of Schiff base fluorescent probes.

Synthesis of Amide Derivatives

Amide bond formation is another robust method to functionalize the this compound core. This approach is particularly useful for attaching carboxylic acid-containing fluorophores or recognition units.

General Protocol for Amide Coupling:

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide-linked fluorescent probe.

Applications of this compound Based Probes

Fluorescent probes derived from the this compound core have potential applications in various fields of research, particularly in the detection of metal ions and the sensing of intracellular pH.

Metal Ion Detection

Schiff base and amide derivatives of this compound can be designed to act as selective chemosensors for various metal ions. The binding of a metal ion to the probe can lead to a significant change in its fluorescence properties, enabling sensitive detection.

General Protocol for Metal Ion Titration:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Prepare stock solutions of the metal ions to be tested in an appropriate buffer (e.g., HEPES, Tris-HCl).

  • In a cuvette, add the buffer solution and then a small aliquot of the probe stock solution to achieve the desired final concentration.

  • Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small volumes of the metal ion stock solution to the cuvette, recording the fluorescence spectrum after each addition and allowing the solution to equilibrate.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and detection limit.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration.

Mandatory Visualization: Chelation-Enhanced Fluorescence (CHEF) Mechanism

G Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_0 Free Probe cluster_1 Probe-Metal Complex Probe Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) or Vibrational Relaxation Probe->PET Excitation Probe_M Probe-Metal Complex (High Fluorescence) Probe->Probe_M Chelation PET->Probe Non-radiative Decay Fluorescence Fluorescence Emission Probe_M->Fluorescence Excitation Metal Metal Ion Metal->Probe_M Binding G Workflow for Intracellular pH Imaging cell_culture Cell Culture probe_loading Probe Loading (1-10 µM, 15-60 min) cell_culture->probe_loading washing Wash with PBS probe_loading->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis (pH mapping) imaging->analysis

Application Notes and Protocols: 2-Methylquinolin-3-amine in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-methylquinolin-3-amine as a key building block in multicomponent reactions (MCRs) for the efficient synthesis of diverse chemical libraries. The focus is on the generation of pyrimido[4,5-b]quinoline derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.

Introduction

Multicomponent reactions are powerful tools in drug discovery, enabling the rapid and efficient synthesis of complex molecules in a single step from three or more starting materials.[1] This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the ability to generate large, structurally diverse libraries for high-throughput screening. This compound is a valuable synthon for MCRs, possessing a reactive amino group on a privileged quinoline core. This allows for the construction of fused heterocyclic systems with potential therapeutic applications.

This document outlines a protocol for a Biginelli-like three-component reaction involving this compound, various aldehydes, and active methylene compounds to produce a library of substituted pyrimido[4,5-b]quinolines.

General Reaction Scheme

A versatile and efficient one-pot, three-component synthesis of novel pyrimido[4,5-b]quinoline derivatives can be achieved by reacting this compound with a variety of aldehydes and a 1,3-dicarbonyl compound. This reaction typically proceeds under acidic or basic catalysis and can be amenable to microwave irradiation to shorten reaction times.[2][3]

DOT Script of the General Reaction Scheme:

G cluster_arrow cluster_product r1 This compound plus1 + r2 Aldehyde (R1-CHO) plus2 + r3 1,3-Dicarbonyl Compound arrow Catalyst, Solvent, Heat r3->arrow p1 Pyrimido[4,5-b]quinoline Derivative arrow->p1

Caption: General scheme of the three-component reaction for the synthesis of pyrimido[4,5-b]quinolines.

Experimental Protocol: Synthesis of a Pyrimido[4,5-b]quinoline Library

This protocol describes a general procedure for the parallel synthesis of a library of 5-aryl-7,7-dimethyl-10-methyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-diones.

Materials:

  • This compound

  • A library of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO)[4][5] or p-toluenesulfonic acid (p-TSA)

  • Solvent: Ethanol or solvent-free conditions[4][5]

Procedure: [4][5][6]

  • In a reaction vial, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Add the catalyst (e.g., DABCO, 25 mol%).[4]

  • The reaction can be performed under solvent-free conditions by heating the mixture at 90 °C, or in a solvent such as ethanol under reflux.[4][5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If the product does not precipitate, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

DOT Script of the Experimental Workflow:

G start Combine Reactants: - this compound - Aldehyde - Dimedone add_catalyst Add Catalyst (e.g., DABCO) start->add_catalyst reaction Heat Reaction Mixture (Solvent-free or in Ethanol) add_catalyst->reaction monitor Monitor by TLC reaction->monitor workup Cool and Isolate Product monitor->workup filtration Filtration workup->filtration if precipitate forms purification Column Chromatography workup->purification if no precipitate end Characterize Product filtration->end purification->end

Caption: Workflow for the synthesis of a pyrimido[4,5-b]quinoline library.

Data Presentation: Representative Library Synthesis

The following table summarizes the expected products and yields for a representative library synthesized using the described protocol with various aromatic aldehydes.

EntryAldehyde (R1)Product StructureExpected Yield (%)
1Phenyl7,7,10-trimethyl-5-phenyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione85-95
24-Chlorophenyl5-(4-chlorophenyl)-7,7,10-trimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione80-90
34-Methoxyphenyl5-(4-methoxyphenyl)-7,7,10-trimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione88-96
42-Nitrophenyl7,7,10-trimethyl-5-(2-nitrophenyl)-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione82-90

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of steps initiated by the condensation of the aldehyde and the active methylene compound, followed by the involvement of the amine.

DOT Script of the Proposed Mechanism:

G aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel dimedone Dimedone dimedone->knoevenagel intermediate1 Intermediate A (α,β-unsaturated dicarbonyl) knoevenagel->intermediate1 michael Michael Addition intermediate1->michael amine This compound amine->michael intermediate2 Intermediate B michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization dehydration Dehydration cyclization->dehydration product Pyrimido[4,5-b]quinoline dehydration->product

Caption: Proposed mechanism for the formation of pyrimido[4,5-b]quinolines.

Conclusion

The use of this compound in multicomponent reactions provides a highly efficient and versatile strategy for the synthesis of diverse libraries of pyrimido[4,5-b]quinoline derivatives. The described protocol offers a straightforward and reproducible method for generating these valuable compounds, which can be further screened for a variety of biological activities in drug discovery programs. The one-pot nature and high yields of this reaction make it particularly suitable for combinatorial chemistry and the rapid exploration of chemical space.

References

Application Notes and Protocols for the Analytical Detection and Quantification of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 2-Methylquinolin-3-amine. The methods described herein are essential for the accurate quantification of this compound in various stages of drug discovery and development, including process monitoring, quality control, and pharmacokinetic studies. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being particularly suited for trace-level quantification in complex biological matrices.

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the determination of low concentrations of this compound in complex matrices such as plasma, urine, and tissue homogenates.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the proposed analytical methods for this compound. These values are based on methods developed for structurally similar compounds and serve as a guide for method validation.[1]

Table 1: HPLC-UV Method Performance (Proposed)

ParameterExpected Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance (Adapted from a similar compound[1])

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of this compound in a Drug Substance

This protocol outlines a reversed-phase HPLC method with UV detection for the determination of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the drug substance in methanol to obtain a theoretical concentration of 50 µg/mL of this compound. Dilute with the mobile phase as necessary.

4. Analysis

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 2: LC-MS/MS Method for the Quantification of this compound in Rat Plasma

This protocol is adapted from a validated method for a structurally similar compound, 5-amino-1-methyl quinolinium, and is suitable for pharmacokinetic studies.[1]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 2 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Gradient: A gradient tailored to the specific column and analyte, for example, 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution (predicted: m/z 159.1 -> fragment ions).

    • Internal Standard: To be determined based on the selected IS.

3. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or calibration standard/QC), add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards and Samples into HPLC C->F D Weigh Drug Substance E Prepare Sample Solution (~50 µg/mL) D->E E->F G Separate on C18 Column F->G H Detect at 245 nm G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Figure 1. Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Pipette 50 µL Plasma Sample P2 Add 150 µL Acetonitrile with Internal Standard P1->P2 P3 Vortex to Precipitate Proteins P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 UPLC Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Calculate Analyte/IS Peak Area Ratio A4->D1 D2 Quantify using Calibration Curve D1->D2

Figure 2. Workflow for LC-MS/MS analysis of plasma samples.

References

Troubleshooting & Optimization

Optimizing the reaction conditions for the synthesis of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methylquinolin-3-amine.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent and versatile method for synthesizing the quinoline core is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[3][4]

Q2: What are the typical starting materials for this synthesis? For this compound, a common approach involves the reaction of 2-aminoacetophenone with a reagent that can provide the C3-amine functionality, such as an activated acetonitrile derivative.

Q3: What types of catalysts are effective for the Friedländer synthesis? The reaction can be catalyzed by both acids and bases.[5]

  • Acid catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid, as well as Lewis acids.[1]

  • Base catalysts commonly used include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[3][6]

Q4: Are there greener alternatives to traditional synthesis methods? Yes, greener protocols have been developed. For instance, some Friedländer syntheses can be conducted efficiently in water at elevated temperatures without a catalyst.[7] Additionally, microwave-assisted synthesis (MAS) can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most common causes? A1: Low yields in quinoline synthesis can often be traced back to a few key areas. It is crucial to systematically investigate the quality of starting materials, catalyst activity, and reaction conditions like temperature and atmosphere.[6][8] Impurities in reactants can lead to side reactions, while an inactive catalyst will fail to promote the reaction.[9]

Q: How can I determine if my starting materials are the problem? A2: The purity of your starting materials is critical. Verify the purity of the 2-aminoaryl ketone and the α-methylene compound using techniques like NMR, GC-MS, or by checking the melting point for solids.[9] Impurities can poison catalysts or participate in unwanted side reactions.[9] If necessary, purify your starting materials before use; for example, solid aldehydes can be recrystallized and liquid aldehydes can be distilled.[9]

Q: My thin-layer chromatography (TLC) analysis shows unreacted starting material. What should I do? A3: The presence of significant unreacted starting material suggests either suboptimal reaction conditions or insufficient reaction time.

  • Temperature : Many quinoline cyclizations require heating to overcome the activation energy barrier.[6] Consider performing small-scale trials at different temperatures (e.g., 50 °C, 80 °C, 120 °C) to find the optimum.[9]

  • Reaction Time : Monitor the reaction's progress by TLC over a longer period to ensure it has reached completion.

  • Catalyst Loading : The amount of catalyst can be crucial. Perform the reaction with varying catalyst loads (e.g., 5 mol%, 10 mol%, 20 mol%) to find the most effective concentration.[9]

Issue 2: Formation of Side Products and Purification Challenges

Q: My TLC plate shows multiple spots, indicating significant side-product formation. What is happening? A1: A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material.[8] To mitigate this, you can try lowering the reaction temperature or adjusting the rate of addition of reactants. In some cases, using an imine analog of the o-aniline starting material can prevent this side reaction.[8]

Q: My product appears to be decomposing on the silica gel column during purification. How can I prevent this? A2: The basicity of the quinoline's nitrogen atom can cause it to interact strongly with the acidic sites on standard silica gel, leading to poor separation and decomposition.[7] To prevent this, deactivate the silica gel by adding 1% triethylamine (NEt₃) to the eluent system.[7] Prepare a slurry of the silica gel in this eluent mixture to pack the column, which neutralizes the acidic sites.[7]

Q: What are the most effective methods for purifying the final this compound product? A3: Besides column chromatography with deactivated silica, other purification techniques can be effective.

  • Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent system is an excellent method for purification. Test the solubility in various solvents to find one with high solubility at high temperatures and low solubility at low temperatures.[9]

  • Acid-Base Extraction : During the workup, you can use an acidic wash (e.g., dilute HCl) to protonate the amine product, moving it to the aqueous layer and separating it from non-basic impurities. Afterward, basifying the aqueous layer will precipitate the purified amine.

  • Salt Formation : The crude quinoline can be converted to a salt, such as a hydrochloride or picrate, which can be purified by crystallization. The free base can then be regenerated from the purified salt.[7]

Comparative Data on Reaction Conditions

Optimizing reaction parameters is key to achieving high yields. The following table summarizes how different catalysts and conditions can affect the outcome of Friedländer-type syntheses.

CatalystSolventTemperature (°C)Typical Yield Range (%)Notes
Base-Catalyzed
KOH (20 mol%)EthanolReflux75-90A common and effective method for many substrates.[6]
NaOHEthanolReflux70-85Similar to KOH, provides good yields.[4]
KOtBuToluene80-11080-95Strong base, can be very effective but may promote side reactions.[3]
Acid-Catalyzed
p-TsOHTolueneReflux70-90Standard acid catalyst, often requires removal of water.
Iodine (I₂)None (Neat)100-12085-95Can act as a mild Lewis acid catalyst.
Lewis Acids (e.g., ZnCl₂)Acetic Acid70-Reflux55-65Effective but yields may be moderate.[10]
Catalyst-Free
NoneWater100-15070-88A green chemistry approach that avoids organic solvents and catalysts.[7]

Detailed Experimental Protocols

Protocol: Base-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for the synthesis of a substituted quinoline. Adjustments may be necessary based on the specific reactivity of the substrates.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-aminoaryl ketone (1.0 eq) in a suitable solvent such as ethanol (approx. 0.2-0.5 M concentration).[6]

  • Add the compound containing the α-methylene group (1.1-1.2 eq).

2. Addition of Catalyst:

  • Add a catalytic amount of a base, such as potassium hydroxide (KOH, 0.2 eq, 20 mol%).[6]

3. Reaction Execution:

  • Heat the mixture to reflux.[6]

  • Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can range from 2 to 24 hours.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product using column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization from an appropriate solvent.[7][9]

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound.

G A 1. Reagent Preparation (2-Aminoaryl Ketone + α-Methylene Compound) B 2. Reaction Setup (Solvent + Catalyst Addition) A->B C 3. Heating & Reflux (Monitor by TLC) B->C D 4. Reaction Work-up (Quenching, Extraction, Drying) C->D E 5. Crude Product Isolation (Solvent Evaporation) D->E F 6. Purification (Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G H Pure this compound G->H

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing and resolving issues related to low product yield.

G Start Start: Low Product Yield Observed TLC Check TLC of Crude Mixture Start->TLC UnreactedSM Primarily Unreacted Starting Material? TLC->UnreactedSM Analysis ActionSM Action: • Increase Temperature • Increase Reaction Time • Optimize Catalyst Load UnreactedSM->ActionSM Yes SideProducts Multiple Side Products? UnreactedSM->SideProducts No End Re-run Optimized Reaction ActionSM->End ActionSide Action: • Lower Temperature • Screen Solvents • Check Reactant Purity SideProducts->ActionSide Yes Baseline Baseline Material / Tar? SideProducts->Baseline No ActionSide->End ActionTar Action: • Drastically Lower Temperature • Check for Decomposition Baseline->ActionTar Yes Baseline->End No ActionTar->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylquinolin-3-amine synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process:

  • Synthesis of 2-Methyl-3-nitroquinoline: This intermediate can be synthesized from N-(2-formylphenyl)acetamide and nitromethane.

  • Reduction of 2-Methyl-3-nitroquinoline: The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound.

Q2: What are the critical parameters to control for a high yield in the synthesis of 2-Methyl-3-nitroquinoline?

Key parameters for the synthesis of 2-Methyl-3-nitroquinoline include the choice of catalyst, reaction temperature, and reaction time. Microwave irradiation has been shown to significantly reduce reaction times.

Q3: Which reducing agents are effective for the conversion of 2-Methyl-3-nitroquinoline to this compound?

Several reducing agents can be employed for the reduction of the nitro group. Common and effective options include:

  • Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

  • Iron powder (Fe) in acetic acid (AcOH).[1][2]

  • Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

The choice of reducing agent can be influenced by the scale of the reaction, available equipment, and desired purity of the product.

Troubleshooting Guide

Low Yield in 2-Methyl-3-nitroquinoline Synthesis

Q: My yield of 2-Methyl-3-nitroquinoline is consistently low. What are the potential causes and how can I improve it?

A: Low yield in this step can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For the reaction of N-(2-formylphenyl)acetamide and nitromethane, a base catalyst like pyrrolidine is often used. Ensure the catalyst is fresh and used in the correct stoichiometric amount.

  • Inefficient Heating: If using conventional heating, ensure uniform heat distribution. Localized overheating can lead to decomposition of reactants and products. Microwave-assisted synthesis can often provide more uniform and rapid heating, leading to higher yields.[3]

  • Side Reactions: Undesirable side reactions can consume starting materials. Ensure the purity of your starting materials, as impurities can catalyze side reactions.

Incomplete Reduction of 2-Methyl-3-nitroquinoline

Q: I am observing a mixture of the desired 3-amino product and the starting 3-nitro compound after the reduction step. How can I ensure complete conversion?

A: Incomplete reduction is a common issue. Here are some solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For metal-based reductions like Fe/AcOH or SnCl₂/HCl, a significant excess is often required.

  • Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC until the starting nitro compound is no longer visible.

  • Catalyst Deactivation (for catalytic hydrogenation): If using a heterogeneous catalyst like Pd/C, it may have lost its activity. Use fresh catalyst or ensure the existing catalyst is properly activated. Certain functional groups can poison the catalyst, although this is less likely with a simple nitroquinoline.

  • pH of the Reaction Mixture: For reductions using metals in acidic media, maintaining an acidic pH is crucial for the reaction to proceed efficiently.

Formation of Impurities

Q: My final product, this compound, is contaminated with impurities. What are the likely side products and how can I minimize them?

A: Impurity formation can occur during both the nitration and reduction steps.

  • Over-reduction: In some cases, particularly with vigorous reducing agents, other parts of the quinoline ring system could potentially be reduced. Using milder reducing agents or carefully controlling reaction conditions can mitigate this.

  • Byproducts from the Reducing Agent: The workup procedure is critical to remove byproducts from the reducing agent (e.g., tin or iron salts). Ensure thorough washing and extraction steps are performed.

  • Purification Technique: If impurities persist, consider optimizing your purification method. Column chromatography is often effective for separating the desired product from closely related impurities. Recrystallization can also be an effective final purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Methyl-3-nitroquinoline Synthesis

Starting MaterialsCatalystSolventConditionsReaction TimeYield (%)Reference
N-(2-formylphenyl)acetamide, NitromethanePyrrolidineN/AMicrowave Irradiation0.15 h83[3]

Table 2: Comparison of Reducing Agents for Nitroquinolines

Reducing AgentConditionsSubstrate ScopeTypical Yield (%)NotesReference
Fe/AcOHRefluxBroadHighMild and selective for the nitro group.[2]
Zn/AcOH50 °CBroad88Effective for N-nitroso and nitro group reduction.[4]
NiCl₂/NaBH₄N/ABroadGood to ExcellentUsed for deoxygenation of meta-nitro azines.[5]
SnCl₂·2H₂O/EtOHRefluxBroadGoodA classical and reliable method.General Knowledge
H₂/Pd-CRoom Temp, 1 atmBroadHighRequires specialized hydrogenation equipment.General Knowledge

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitroquinoline

This protocol is based on a reported microwave-assisted synthesis.[3]

  • Reactant Mixture: In a suitable microwave reaction vessel, combine N-(2-formylphenyl)acetamide (1 mmol) and nitromethane (1.2 mmol).

  • Catalyst Addition: Add pyrrolidine (0.15 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature to maintain a gentle reflux for approximately 9 minutes (0.15 hours).

  • Work-up: After cooling, the reaction mixture is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the 2-Methyl-3-nitroquinoline.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Reduction of 2-Methyl-3-nitroquinoline to this compound

This protocol is a general procedure based on the use of iron in acetic acid.[1][2]

  • Reactant Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 2-Methyl-3-nitroquinoline (1 mmol) in glacial acetic acid (10 mL).

  • Addition of Reducing Agent: Add iron powder (5 mmol, 5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the excess iron powder.

  • Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

  • Characterization: Confirm the structure and purity of the final product by NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Methyl-3-nitroquinoline cluster_step2 Step 2: Reduction to this compound start1 N-(2-formylphenyl)acetamide + Nitromethane react1 Add Pyrrolidine Microwave Irradiation start1->react1 Reactants workup1 Purification (Column Chromatography) react1->workup1 Reaction Mixture product1 2-Methyl-3-nitroquinoline workup1->product1 Isolated Product start2 2-Methyl-3-nitroquinoline react2 Add Fe powder in Acetic Acid Reflux start2->react2 Starting Material workup2 Neutralization & Extraction react2->workup2 Reaction Mixture purify2 Purification (Column Chromatography/Recrystallization) workup2->purify2 Crude Product product2 This compound purify2->product2 Final Product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Nitration problem->cause1 cause2 Incomplete Reduction problem->cause2 cause3 Side Reactions problem->cause3 cause4 Product Loss during Workup problem->cause4 solution1 Increase reaction time/temp for nitration. Optimize catalyst. cause1->solution1 solution2 Increase equivalents of reducing agent. Increase reaction time/temp for reduction. cause2->solution2 solution3 Use pure starting materials. Control reaction temperature. cause3->solution3 solution4 Optimize extraction pH. Use appropriate solvent volumes. cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Side-product formation in the synthesis of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Methylquinolin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Friedländer annulation.[1][2][3] This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl or nitrile group. For this compound, this typically involves the reaction of 2-aminobenzonitrile with acetone or the reaction of 2-aminoacetophenone with a reagent providing the 3-amino functionality.

Q2: What are the typical starting materials for the Friedländer synthesis of this compound?

A2: The synthesis is commonly achieved through the reaction of 2-aminoacetophenone with a reagent like malononitrile in the presence of a base, or by reacting 2-aminobenzonitrile with acetone under basic or acidic conditions.

Q3: What are the main side-products I should be aware of during the synthesis?

A3: The primary side-product of concern is the formation of a dimer or polymer resulting from the self-condensation of the ketone reactant (e.g., acetone) under the reaction conditions.[3] This is particularly problematic under basic catalysis. Additionally, incomplete reaction can lead to the presence of unreacted starting materials in the final product mixture. In some cases, the formation of dark, resinous, or tar-like materials can also occur, especially at higher temperatures or with prolonged reaction times.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system (e.g., hexane/ethyl acetate mixtures) should be determined empirically.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[4] For more persistent impurities, column chromatography on silica gel is an effective technique.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
Suboptimal catalyst concentration or choice of catalyst.The choice of an acidic or basic catalyst can significantly impact the reaction.[1][3] If using a base like potassium hydroxide, ensure it is fresh and used in the correct stoichiometric amount. For acid catalysis, p-toluenesulfonic acid can be effective.
Side-product formation consuming starting materials.To minimize the primary side reaction of ketone self-condensation, add the ketone slowly to the reaction mixture.[3] Using milder reaction conditions may also be beneficial.
Presence of a Significant Amount of a Higher Molecular Weight Impurity Aldol self-condensation of the ketone starting material (e.g., acetone).This is a common side reaction, especially under basic conditions.[3] Minimize this by maintaining a low concentration of the ketone via slow addition. Alternatively, consider using an imine analog of the 2-aminoaryl ketone.
Formation of polymeric or resinous materials.Avoid excessively high reaction temperatures and prolonged reaction times, which can promote polymerization. If a "dark resin" is observed, it may be insoluble in the work-up solvent, allowing for separation by filtration.
Difficulty in Purifying the Final Product Presence of multiple side-products with similar polarities to the desired product.A multi-step purification approach may be necessary. Start with recrystallization to remove the bulk of impurities. If this is insufficient, proceed with column chromatography, carefully selecting the eluent system to achieve good separation.
The product is an oil or does not crystallize easily.Ensure all residual solvent has been removed under reduced pressure. If the product is expected to be a solid, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it is genuinely an oil, purification by column chromatography is the most appropriate method.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of the primary aldol self-condensation side-product.

Parameter Condition Effect on this compound Yield Effect on Aldol Side-Product Formation
Temperature Low to Moderate (e.g., 50-80 °C)Generally sufficient for the main reaction to proceed.Minimized.
High (e.g., >100 °C)May increase reaction rate but can also promote side reactions.Increased likelihood of self-condensation and polymerization.
Ketone Addition Slow, dropwise additionOptimal for maintaining a low concentration of the ketone.Significantly minimized.
Rapid, bulk additionCan lead to a high initial concentration of the ketone.Increased formation of the self-condensation product.
Catalyst Base (e.g., KOH, NaOH)Effective for promoting the initial aldol condensation.Can strongly promote the self-condensation of the ketone.[3]
Acid (e.g., p-TsOH, H₂SO₄)Also effective for catalysis.May also promote self-condensation, but can sometimes offer better control than strong bases.

Experimental Protocols

Key Experiment: Friedländer Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the Friedländer annulation.

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add malononitrile (1 equivalent). Subsequently, add a solution of potassium hydroxide (1.2 equivalents) in ethanol dropwise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the reaction mixture). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2-Aminoacetophenone 2-Aminoacetophenone Aldol Condensation Product Aldol Condensation Product 2-Aminoacetophenone->Aldol Condensation Product Base Catalyst (e.g., KOH) Malononitrile Malononitrile Malononitrile->Aldol Condensation Product This compound This compound Aldol Condensation Product->this compound Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the Friedländer synthesis of this compound.

side_product_formation cluster_reactant Reactant cluster_side_product Side-Product Acetone (Ketone) Acetone (Ketone) Aldol Self-Condensation Product Aldol Self-Condensation Product Acetone (Ketone)->Aldol Self-Condensation Product Base Catalyst (Self-Condensation)

Caption: Formation of the primary side-product via aldol self-condensation.

troubleshooting_workflow Start Start Low Yield? Low Yield? Start->Low Yield? Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No Impure Product? Impure Product? Yes Yes Impure Product?->Yes Yes No No Impure Product?->No No Optimize Reaction Conditions Optimize Reaction Conditions Optimize Reaction Conditions->Impure Product? Improve Purification Improve Purification End End Improve Purification->End Yes->Optimize Reaction Conditions No->Impure Product? Yes ->Improve Purification No ->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Methylquinolin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Purification

Question Potential Cause Suggested Solution
Why is my yield of purified this compound significantly lower than expected after recrystallization? The chosen recrystallization solvent may be too effective, leading to significant product loss in the mother liquor. The compound might be too soluble even at low temperatures.Solvent Screening: Test a range of solvents and solvent mixtures. Ideal solvents will fully dissolve the crude product at elevated temperatures but show poor solubility at room temperature or below. Consider using a two-solvent system, such as ethanol/water or ethyl acetate/hexane. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude material completely. Cooling Protocol: Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize crystal formation.
My recovery is poor after column chromatography. Where could my product have gone? The compound may be irreversibly adsorbed onto the silica gel due to the basicity of the amine group interacting with acidic silanol groups. The mobile phase may not be polar enough to elute the compound effectively.Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[1] Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase to ensure the elution of your compound.
I seem to lose a significant amount of product during the acid-base extraction workup. Why? Incomplete neutralization or extraction at each step can lead to product loss. The pH of the aqueous phase may not be optimal for complete precipitation or extraction.pH Monitoring: Carefully monitor the pH at each stage of the extraction process using pH paper or a pH meter. Ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine and sufficiently basic (pH > 10) to deprotonate the ammonium salt for complete extraction back into the organic layer. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent at each step rather than a single extraction with a large volume to improve efficiency.

Issue 2: Persistent Impurities in the Final Product

Question Potential Cause Suggested Solution
After recrystallization, my product is still not pure. What can I do? Impurities may have a similar solubility profile to this compound in the chosen solvent, leading to co-crystallization. The cooling process might have been too rapid, trapping impurities within the crystal lattice.Second Recrystallization: Perform a second recrystallization using a different solvent system. Slow Cooling: Ensure the crystallization solution cools slowly to allow for the formation of pure crystals. Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
I am seeing a co-eluting impurity with my product in column chromatography. How can I improve the separation? The chosen mobile phase does not provide adequate resolution between the product and the impurity. The column may be overloaded.Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase. For instance, if using a hexane/ethyl acetate system, try a shallower gradient or switch to a different solvent system like dichloromethane/methanol. Reduce Loading: Decrease the amount of crude material loaded onto the column to improve separation.
My purified product shows traces of starting materials from the Friedländer synthesis. How can I remove them? Unreacted 2-aminobenzaldehyde (or a related ketone) or the methylene-containing reactant may persist in the crude product.Acid-Base Extraction: Unreacted starting materials with different acidic or basic properties can often be removed with a preliminary acid-base extraction. Chromatography: Column chromatography is generally effective at separating the desired quinoline product from the starting materials, which typically have different polarities.

Issue 3: Physical State Problems During Purification

Question Potential Cause Suggested Solution
My compound "oils out" during recrystallization instead of forming crystals. What should I do? The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Reheat and Dilute: Reheat the solution to dissolve the oil and add more of the primary solvent to dilute the solution. Allow it to cool more slowly. Change Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.
My compound streaks or "tails" on the TLC plate and during column chromatography. The basic amine group is interacting strongly with the acidic silica gel.Add a Basic Modifier: Incorporate 0.5-2% triethylamine or a similar base into your mobile phase to neutralize the silica surface and improve the peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Friedländer reaction?

A1: Common impurities can include unreacted starting materials such as 2-aminobenzaldehyde or 2-aminoacetophenone and the corresponding carbonyl compound with an α-methylene group.[2][3] Side products from self-condensation (aldol reaction) of the ketone starting material can also be present, particularly under basic conditions.[4]

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Based on the polarity of the molecule, good starting solvents to screen are ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5] Small-scale solubility tests with the crude material are essential to identify the optimal solvent or solvent pair.

Q3: How can I effectively remove colored impurities from my crude product?

A3: If the colored impurities are not removed by recrystallization or chromatography, you can try treating a solution of the crude product with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q4: Is this compound stable during purification?

A4: While generally stable, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential degradation. As with many amines, it is also susceptible to oxidation, which can lead to discoloration of the material. It is best to store the purified compound under an inert atmosphere and protected from light.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table provides representative data for the purification of similar aminoquinoline derivatives to guide expectations.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Expected RecoveryKey Parameters
Recrystallization 80-95%>98%70-90%Solvent choice is critical (e.g., Ethanol/Water)
Column Chromatography (Silica Gel) 70-90%>99%60-85%Mobile phase with basic modifier (e.g., Hexane/Ethyl Acetate + 1% Triethylamine)
Acid-Base Extraction VariesCan significantly improve purity by removing neutral or acidic impurities>90%Precise pH control is essential

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Use silica gel (60-120 mesh).

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent tailing. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the selected mobile phase. If a gradient is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two more times.

  • Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as 1 M NaOH (aq) or saturated NaHCO₃ (aq), until the solution is basic (pH > 10). The free amine will precipitate.

  • Re-extraction: Extract the precipitated this compound back into an organic solvent (e.g., DCM or ethyl acetate). Perform this extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[3][6]

Purification Strategy Workflow

Purification_Strategy Start Crude this compound Initial_Analysis Analyze Impurity Profile (TLC, NMR) Start->Initial_Analysis Purity_Check1 High Purity Needed? Initial_Analysis->Purity_Check1 Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base Yes (Acidic/Basic/Neutral Impurities) Recrystallization Recrystallization Purity_Check1->Recrystallization No (Minor Impurities) Column_Chrom Column Chromatography Acid_Base->Column_Chrom Further Purification Needed Purity_Check2 Purity Sufficient? Acid_Base->Purity_Check2 Column_Chrom->Purity_Check2 Recrystallization->Purity_Check2 Purity_Check2->Column_Chrom No, Further Purification Needed Final_Product Pure this compound Purity_Check2->Final_Product Yes

References

Troubleshooting the cyclization step in 2-Methylquinolin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylquinolin-3-amine, with a specific focus on challenges encountered during the cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Friedländer annulation, a common synthetic route.

General Issues

Q1: I am experiencing very low or no yield of this compound in my cyclization reaction. What are the common causes?

A1: Low yields in quinoline synthesis, particularly via the Friedländer reaction, can be attributed to several factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and depends heavily on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could lead to side reactions.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can cause decomposition of reactants or the desired product, leading to the formation of tar-like byproducts. Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1][2]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials, such as 2-aminoacetophenone and the coupling partner, significantly influence the reaction rate. For instance, electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization more challenging.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Verify Catalyst Choice (Acid vs. Base) start->catalyst Investigate temperature Optimize Reaction Temperature catalyst->temperature If catalyst is appropriate sub_catalyst Test different acid/base catalysts (e.g., p-TsOH, KOH, In(OTf)3) catalyst->sub_catalyst reactivity Assess Substrate Reactivity temperature->reactivity If temperature is optimal sub_temp Screen a range of temperatures (e.g., 80-150°C) temperature->sub_temp water Ensure Anhydrous Conditions reactivity->water If substrates are suitable sub_react Consider alternative starting materials or protecting groups reactivity->sub_react outcome Improved Yield water->outcome If conditions are dry sub_water Use dry solvents and reagents; consider a Dean-Stark trap water->sub_water

Caption: Troubleshooting workflow for low yield issues.

Specific Problems in the Cyclization Step

Q2: My reaction is producing a significant amount of side products. What are the likely side reactions and how can I minimize them?

A2: A common side reaction, especially under basic conditions, is the aldol condensation of the ketone starting material. To circumvent this, one strategy is to use an imine analog of the o-aniline reactant. When using asymmetric ketones, a lack of regioselectivity can also be a significant issue, leading to a mixture of quinoline isomers.

Q3: How can I improve the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A3: Achieving high regioselectivity is a known challenge. Several strategies can be employed to control the outcome:

  • Use of Specific Catalysts: Certain catalysts can direct the reaction towards a specific regioisomer. For example, indium(III) triflate (In(OTf)₃) has been shown to be effective in selectively forming the Friedländer product.[3]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.

  • Amine Catalysts: The use of specific amine catalysts can also influence the regioselectivity.

  • Ionic Liquids: Performing the reaction in an ionic liquid has been reported to improve regioselectivity.[4]

Q4: The traditional high-temperature conditions are leading to product degradation. Are there milder methods available?

A4: Yes, several modifications to the Friedländer synthesis allow for milder reaction conditions. The use of catalytic amounts of gold catalysts has been reported to enable the reaction to proceed under more gentle conditions.[4] Additionally, carrying out the synthesis with p-toluenesulfonic acid and iodine under solvent-free conditions is another effective approach.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Friedländer Synthesis of this compound

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (e.g., 2-aminoacetophenone, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base, for instance, potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Work-up: Once the reaction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure quinoline product.

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This method offers a solvent-free alternative.

  • Reaction Setup: In a round-bottom flask, mix the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%).[2]

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction's progress using TLC.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedländer Annulation

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
Base Catalysis (e.g., KOH, NaOH) Reflux in ethanol or aqueous solution[5]Readily available and inexpensive reagents.Can promote aldol condensation side reactions.[4]
Acid Catalysis (e.g., H₂SO₄, p-TsOH) High temperatures (150-220°C)[5]Effective for a range of substrates.Harsh conditions can lead to product degradation.[4]
Lewis Acid Catalysis (e.g., In(OTf)₃) Solvent-free, 75-92% yields[3]High selectivity for the Friedländer product.Catalyst can be expensive.
Iodine Catalysis 80-100°C, solvent-free[2]Milder conditions, good yields.Requires a work-up step to remove iodine.
Gold Catalysis Milder reaction conditions[4]Can avoid high temperatures.Catalyst cost and availability.

Note: The yields and optimal conditions are substrate-dependent and may require optimization.

Visualizations

Signaling Pathway: Generalized Friedländer Synthesis Mechanism

friedlander_mechanism reactant1 o-Aminoaryl Ketone/ Aldehyde intermediate1 Aldol Condensation/ Dehydration reactant1->intermediate1 intermediate3 Intramolecular Condensation reactant1->intermediate3 Amino group attacks reactant2 Compound with α-Methylene Group reactant2->intermediate1 catalyst Acid or Base Catalyst catalyst->intermediate1 Catalyzes intermediate2 α,β-Unsaturated Ketone/Aldehyde intermediate1->intermediate2 intermediate2->intermediate3 intermediate4 Cyclized Intermediate intermediate3->intermediate4 product Substituted Quinoline intermediate4->product Dehydration

Caption: Mechanism of the Friedländer quinoline synthesis.

Experimental Workflow: General Synthesis and Purification

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage setup 1. Reaction Setup (Flask, Condenser) reagents 2. Add Reactants & Catalyst setup->reagents reaction 3. Heat and Monitor (TLC) reagents->reaction cool 4. Cool Reaction reaction->cool solvent_removal 5. Remove Solvent cool->solvent_removal purify 6. Purify Product (Chromatography or Recrystallization) solvent_removal->purify characterize 7. Characterize Product purify->characterize

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Scalable Synthesis of 2-Methylquinolin-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Methylquinolin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A common and scalable approach involves a multi-step synthesis. This typically starts with the synthesis of 2-methylquinoline via the Doebner-von Miller reaction, followed by nitration to introduce a nitro group at the 3-position, and subsequent reduction of the nitro group to the desired 3-amine.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The nitration step involves the use of strong acids (e.g., nitric acid and sulfuric acid) and is highly exothermic. It is crucial to control the temperature carefully to prevent runaway reactions. The Doebner-von Miller reaction can also be vigorous.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: How can I purify the final this compound product?

A3: Purification of the final product can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) is commonly used.

Q4: Are there alternative methods for the amination of the quinoline ring?

A4: While nitration followed by reduction is a classic approach, other methods for introducing an amino group exist, such as the Buchwald-Hartwig amination of a halogenated quinoline precursor.[2] However, for the specific synthesis of the 3-amino isomer, regioselectivity can be a challenge.

Troubleshooting Guides

Step 1: Synthesis of 2-Methylquinoline (Doebner-von Miller Reaction)
Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase the reflux time or reaction temperature. Ensure slow and controlled addition of crotonaldehyde to the stirred aniline and acid mixture.[1]
Side reactions, such as polymerization of crotonaldehyde.Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture.[1]
Product is an inseparable oil Impurities are present.Purify the crude product by steam distillation. 2-methylquinoline is steam-volatile and will co-distill with water.[1]
The product may not have precipitated.After making the reaction mixture alkaline, ensure thorough extraction with a suitable organic solvent like ethyl acetate.
Step 2: Nitration of 2-Methylquinoline
Issue Possible Cause(s) Recommended Solution(s)
Formation of multiple nitro isomers Reaction conditions favoring multiple substitution patterns.Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating mixture. The ratio of nitric acid to sulfuric acid can also influence regioselectivity.
Reaction is too vigorous or uncontrollable The reaction is highly exothermic.Add the nitrating agent (a mixture of nitric and sulfuric acid) very slowly to the cooled solution of 2-methylquinoline. Use an ice bath to maintain a low temperature throughout the addition.
Low yield of the desired 3-nitro-2-methylquinoline Unfavorable reaction kinetics or thermodynamics for 3-substitution.While nitration of 2-methylquinoline can yield a mixture of isomers, careful control of conditions can favor the desired product. Further purification will be necessary to isolate the 3-nitro isomer.
Step 3: Reduction of 3-Nitro-2-methylquinoline
Issue Possible Cause(s) Recommended Solution(s)
Incomplete reduction Insufficient reducing agent or reaction time.Increase the amount of reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product degradation The amine product may be sensitive to the reaction conditions.Use milder reducing agents if possible. Ensure the work-up procedure is performed promptly after the reaction is complete.
Difficulty in isolating the product The product may be soluble in the aqueous phase after neutralization.After neutralization of the acidic reaction mixture, perform multiple extractions with an organic solvent to ensure complete recovery of the amine product.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture through the dropping funnel.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.[1]

Protocol 2: Nitration of 2-Methylquinoline
  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve 2-methylquinoline in concentrated sulfuric acid in a round-bottom flask and cool the mixture in an ice bath.

  • Reactant Addition: Slowly add the prepared nitrating mixture to the stirred 2-methylquinoline solution, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., sodium hydroxide). The nitroquinoline product may precipitate and can be collected by filtration.

Protocol 3: Reduction of 3-Nitro-2-methylquinoline
  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-2-methylquinoline in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: If using SnCl₂/HCl, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Parameter Typical Range/Value Reference
Doebner-von Miller Reflux Time2-5 hours[3]
Temperature50-90 °C[3]
Nitration Temperature0-10 °CGeneral Knowledge
Reduction (SnCl₂/HCl) Molar ratio of SnCl₂ to nitro compound3:1 to 5:1General Knowledge

Visualizations

Scalable_Synthesis_Workflow Aniline Aniline + Crotonaldehyde DM_Reaction Doebner-von Miller Reaction Aniline->DM_Reaction Methylquinoline 2-Methylquinoline DM_Reaction->Methylquinoline Purification1 Purification (Steam Distillation) Methylquinoline->Purification1 Nitration Nitration (HNO3, H2SO4) Nitroquinoline 3-Nitro-2-methylquinoline Nitration->Nitroquinoline Purification2 Purification (Chromatography/ Recrystallization) Nitroquinoline->Purification2 Reduction Reduction (e.g., SnCl2/HCl) Final_Product This compound Reduction->Final_Product Purification3 Purification (Chromatography/ Recrystallization) Final_Product->Purification3 Purification1->Nitration Purification2->Reduction Troubleshooting_Decision_Tree Start Low Yield in Doebner-von Miller Reaction Check_Time_Temp Check Reaction Time and Temperature Start->Check_Time_Temp Check_Addition Review Aldehyde Addition Rate Start->Check_Addition Check_Workup Review Work-up Procedure Start->Check_Workup Increase_Params Increase Reflux Time/ Temperature Check_Time_Temp->Increase_Params Inadequate? Slow_Addition Ensure Slow, Controlled Addition Check_Addition->Slow_Addition Too Fast? Steam_Distill Consider Steam Distillation for Purification Check_Workup->Steam_Distill Impurities Present?

References

Overcoming challenges in the regioselective functionalization of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-Methylquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges arise from the presence of multiple reactive sites: the nucleophilic 3-amino group, the activated C4 position, the potentially reactive 2-methyl group, and the quinoline nitrogen. The interplay of these groups can lead to a lack of selectivity, resulting in mixtures of products. The 3-amino group, being a strong activating group, can direct electrophilic substitution to the C4 position but can also undergo N-functionalization.

Q2: I am observing a mixture of N-functionalized and C4-functionalized products. How can I improve the selectivity for C4-functionalization?

A2: To favor C4-functionalization, the nucleophilicity of the 3-amino group needs to be suppressed. This can be achieved by using a suitable protecting group on the amine, such as an acetyl (Ac) or a tert-butoxycarbonyl (Boc) group.[1][2] Once the amine is protected, electrophilic substitution reactions are more likely to occur at the C4 position.

Q3: My desired reaction is at the 2-methyl group, but I am getting reactions on the quinoline ring instead. What should I do?

A3: Functionalization of the 2-methyl group, for instance, via condensation or oxidation reactions, can be challenging due to the reactivity of the quinoline core. To achieve selectivity at the 2-methyl position, specific reaction conditions are often required. For example, metal-free oxidative cross-dehydrogenative coupling reactions have been reported for the functionalization of 2-methylazaarenes.[3][4] Adjusting the catalyst and reaction conditions can help favor functionalization of the methyl group over the aromatic ring.

Q4: Can I introduce a substituent at the C3 position by replacing the amino group?

A4: Yes, the 3-amino group can be converted into a diazonium salt, which is an excellent leaving group and can be substituted with various nucleophiles. This is typically achieved through a Sandmeyer or related reaction.[5][6][7] This method allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities at the C3 position.

Q5: What are the best practices for purifying functionalized this compound derivatives?

A5: Purification is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Due to the basicity of the quinoline nitrogen and the potential presence of an amino group, tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to obtain better peak shapes and separation.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution at C4
Possible Cause Suggested Solution
Incomplete protection of the 3-amino group. Ensure complete protection of the amine using a suitable protecting group (e.g., Ac, Boc). Monitor the protection reaction by TLC or LC-MS to confirm full conversion before proceeding with the electrophilic substitution.
Deactivation of the catalyst by the quinoline nitrogen. Use a Lewis acid catalyst that is less susceptible to coordination with the quinoline nitrogen, or use a stoichiometric amount of a Lewis acid to activate the electrophile.
Insufficiently reactive electrophile. Increase the reactivity of the electrophile by using a stronger activating agent or by choosing a more potent electrophilic reagent.
Steric hindrance from the 2-methyl group. This can be a limiting factor. Consider alternative synthetic routes if steric hindrance is significant.
Issue 2: Undesired N-Functionalization of the 3-Amino Group
Possible Cause Suggested Solution
The 3-amino group is more nucleophilic than the target reaction site. Protect the 3-amino group with a suitable protecting group (e.g., acetyl, Boc) before attempting functionalization at other positions.[1][2]
Reaction conditions favor N-functionalization (e.g., basic conditions). Modify the reaction conditions. For example, performing the reaction under acidic conditions may protonate the amine, reducing its nucleophilicity.
Issue 3: Difficulty in Achieving C3-Substitution via Sandmeyer Reaction
Possible Cause Suggested Solution
Instability of the diazonium salt. Perform the diazotization and subsequent substitution at low temperatures (typically 0-5 °C) to minimize decomposition of the diazonium intermediate.
Incomplete diazotization. Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid (e.g., HCl, H2SO4). The reaction should be monitored for the disappearance of the starting amine.
Low efficiency of the copper(I) catalyst. Use a freshly prepared solution of the copper(I) salt. Ensure the catalyst is present in a sufficient amount (catalytic to stoichiometric amounts may be required).

Experimental Protocols

Protocol 1: Protection of the 3-Amino Group (N-Acetylation)

Objective: To protect the 3-amino group of this compound to direct functionalization to the C4 position.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-methylquinolin-3-yl)acetamide.

Protocol 2: Electrophilic Bromination at the C4 Position (on Protected Substrate)

Objective: To achieve regioselective bromination at the C4 position of N-(2-methylquinolin-3-yl)acetamide.

Materials:

  • N-(2-methylquinolin-3-yl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetic acid or another suitable solvent

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve N-(2-methylquinolin-3-yl)acetamide (1.0 eq) in acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) in portions to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-N-(2-methylquinolin-3-yl)acetamide.

Protocol 3: C3-Halogenation via Sandmeyer Reaction (Example: Chlorination)

Objective: To replace the 3-amino group with a chlorine atom.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in a three-necked flask.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-2-methylquinoline.

Data Summary

The following table summarizes expected outcomes for the regioselective functionalization of this compound based on the protocols described above. Please note that yields are indicative and may vary depending on the specific reaction conditions and substrate purity.

Reaction Position of Functionalization Product Typical Reagents Expected Yield Range
AcetylationN-aminoN-(2-methylquinolin-3-yl)acetamideAcetic anhydride, pyridine85-95%
BrominationC4 (on protected amine)4-bromo-N-(2-methylquinolin-3-yl)acetamideNBS, acetic acid60-80%
Sandmeyer (Chlorination)C33-chloro-2-methylquinolineNaNO₂, HCl, CuCl50-70%

Visualizations

Experimental Workflow for C4-Bromination

C4_Bromination_Workflow cluster_protection Step 1: Amine Protection cluster_bromination Step 2: C4-Bromination start This compound protect N-Acetylation (Acetic Anhydride, Pyridine) start->protect protected_product N-(2-methylquinolin-3-yl)acetamide protect->protected_product brominate Electrophilic Bromination (NBS, Acetic Acid) protected_product->brominate final_product 4-bromo-N-(2-methylquinolin-3-yl)acetamide brominate->final_product

Caption: Workflow for the C4-bromination of this compound.

Troubleshooting Logic for Poor Regioselectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Efficient Synthesis of 2-Methylquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylquinolin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for synthesizing the this compound core structure?

A1: A widely used and efficient method is the condensation of a 2-aminoaryl ketone, such as 2'-aminoacetophenone, with an activated dimethylformamide (DMF) reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This approach is often preferred due to its relatively mild conditions and good yields. The reaction typically proceeds through an enamine intermediate, which then undergoes cyclization to form the quinoline ring.

Q2: I am experiencing low yields in my synthesis of this compound. What are the primary factors to investigate?

A2: Low yields can arise from several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the high purity of your 2-aminoaryl ketone and DMF-DMA. Impurities in the starting materials can lead to side reactions or inhibit the catalyst.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Optimization is often necessary for specific substrates. Some reactions may benefit from gentle heating, while others might proceed efficiently at room temperature with longer reaction times to minimize side product formation.[1]

  • Catalyst Choice and Activity: While this reaction can sometimes be performed without a catalyst, acidic or basic catalysts can influence the reaction rate and yield. If you are using a catalyst, ensure it is active and not poisoned by impurities.

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reactants and intermediates.

Q3: What are some common side products observed during the synthesis of this compound derivatives?

A3: Side product formation is dependent on the specific synthetic route and reaction conditions. Common side products can include:

  • Self-condensation products: The ketone starting material may undergo self-condensation, especially under basic conditions.

  • Incomplete cyclization: The enamine intermediate may not fully cyclize to the desired quinoline product.

  • Over-alkylation or other side reactions: If using derivatives with other reactive functional groups, side reactions at these positions can occur.

  • Polymerization: Particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyl compounds can be a significant issue.[1]

Q4: Can I use microwave irradiation to improve the synthesis of this compound derivatives?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It has been shown to be effective for various quinoline syntheses, often leading to significantly shorter reaction times and improved yields.[2] This is particularly useful for optimizing reaction conditions and screening different catalysts or solvents efficiently.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive or Inefficient Catalyst - If using a catalyst, try a fresh batch. - Screen different types of catalysts (e.g., Brønsted acids like p-toluenesulfonic acid, or Lewis acids). - Optimize the catalyst loading.
Poor Quality of Starting Materials - Verify the purity of your 2-aminoacetophenone and DMF-DMA using techniques like NMR or GC-MS. - Purify starting materials if necessary (e.g., recrystallization or distillation).
Suboptimal Reaction Temperature - Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). - If decomposition is observed at higher temperatures, try longer reaction times at a lower temperature.
Incorrect Solvent - The polarity of the solvent can significantly impact the reaction. - Screen a range of solvents with varying polarities (e.g., toluene, DMF, ethanol).
Presence of Moisture or Oxygen - Dry your glassware thoroughly before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Side Reactions of Starting Materials - If self-condensation of the ketone is suspected, try adding the ketone slowly to the reaction mixture. - Consider protecting other reactive functional groups on your starting materials.
Regioselectivity Issues (for substituted derivatives) - The choice of catalyst can influence regioselectivity. Experiment with different acidic or basic catalysts. - Steric hindrance on the starting materials can also direct the reaction to a specific regioisomer.
Harsh Reaction Conditions - High temperatures or highly acidic/basic conditions can promote side reactions. - Attempt the reaction under milder conditions (e.g., lower temperature, weaker acid/base).

Experimental Protocols

Protocol 1: Synthesis of this compound from 2'-Aminoacetophenone and DMF-DMA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2'-Aminoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol (or another suitable solvent)

  • Optional: Acidic catalyst (e.g., p-toluenesulfonic acid, 5 mol%)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in ethanol.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Catalyst and Reaction Condition Optimization Data

The following table summarizes catalyst and condition data from related quinoline syntheses that can be adapted for optimizing the synthesis of this compound derivatives.

CatalystSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / 1,10-phenanthrolineMethanolMildup to 87For aza-Wacker oxidative cyclization to form 2-methylquinolines.[3]
Copper Iodide (CuI)Aerobic conditions-Good to ExcellentFor direct amidation of 2-methylquinolines.[4]
Iodine (I₂)DMSO12052-78Metal-free synthesis of functionalized quinolines.[5]
p-Toluenesulfonic acidSolvent-free--Commonly used acid catalyst in Friedländer synthesis.[1]
Boric AcidSolvent-free (Microwave)--A mild Lewis acid catalyst for condensation reactions.

Visualizing the Synthesis and Troubleshooting

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 2'-Aminoacetophenone Mix Mix in Solvent (e.g., Ethanol) Reactant1->Mix Reactant2 DMF-DMA Reactant2->Mix Heat Heat & Stir (Monitor by TLC) Mix->Heat Evaporation Solvent Evaporation Heat->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Product This compound Purification->Product troubleshooting_workflow Start Low Yield or No Product CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp ScreenCatalyst Screen Catalysts & Loading OptimizeTemp->ScreenCatalyst CheckAtmosphere Use Inert Atmosphere ScreenCatalyst->CheckAtmosphere Improved Yield Improved CheckAtmosphere->Improved Success NotImproved Yield Not Improved CheckAtmosphere->NotImproved Failure End Successful Synthesis Improved->End NotImproved->Start Re-evaluate Approach

References

Managing exothermic reactions in large-scale 2-Methylquinolin-3-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Methylquinolin-3-amine. The focus is on the safe management of exothermic reactions and related process control challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for large-scale production of this compound, and what are its inherent exothermic risks?

A1: The most common and industrially scalable method for the synthesis of this compound is a variation of the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl ketone or nitrile with a carbonyl compound possessing a reactive α-methylene group. For this compound, the likely precursors are 2-aminobenzonitrile and acetone, or their derivatives.

The primary exothermic risk arises from the acid- or base-catalyzed condensation and subsequent cyclization-dehydration steps. These reactions can release a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.

Q2: What are the critical process parameters to monitor for controlling the exotherm during the synthesis of this compound?

A2: Careful monitoring and control of several parameters are crucial for managing the exothermic nature of the reaction. These include:

  • Temperature: Continuous monitoring of the internal reaction temperature is paramount.

  • Rate of Reagent Addition: The controlled addition of one of the reactants (often the catalyst or one of the precursors) is a key method for managing the rate of heat generation.

  • Agitation: Efficient and constant stirring is essential to ensure uniform heat distribution and prevent the formation of localized hot spots.

  • Pressure: In a closed reactor system, monitoring the pressure can indicate an unexpected increase in reaction rate or gas evolution.

Q3: What are the common side reactions and impurity profiles in the large-scale synthesis of this compound?

A3: Side reactions can impact yield and purity. Common side reactions in the Friedländer synthesis include:

  • Self-condensation of Acetone: Under basic conditions, acetone can undergo self-condensation (aldol reaction) to form products like diacetone alcohol and mesityl oxide.

  • Formation of Isomeric Impurities: Depending on the starting materials and reaction conditions, other quinoline isomers may be formed.

  • Polymerization: Under harsh acidic or high-temperature conditions, reactants or intermediates may polymerize, leading to tar formation.

  • Incomplete Cyclization: Failure to drive the reaction to completion can result in the presence of intermediate products.

Q4: What are the recommended cooling methods for large-scale reactors in this process?

A4: Effective heat removal is critical for safety and process control. Common cooling methods for large-scale reactors include:

  • Jacketed Reactors: The reactor is surrounded by a jacket through which a cooling fluid (e.g., chilled water, brine, or a thermal fluid) is circulated.

  • Internal Cooling Coils: Coils are placed inside the reactor to provide a larger surface area for heat exchange.

  • External Heat Exchangers: The reaction mixture is pumped through an external heat exchanger and returned to the reactor.

  • Reflux Cooling: If the reaction is carried out at the boiling point of the solvent, the condensation of the solvent vapors in an overhead condenser can effectively remove heat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) 1. Rate of reagent/catalyst addition is too fast.2. Inadequate cooling capacity or cooling failure.3. Inefficient agitation leading to localized hot spots.4. Incorrect initial temperature of reactants.1. Immediately stop the addition of reagents.2. Maximize cooling to the reactor jacket and/or internal coils.3. Ensure agitator is functioning correctly and at the appropriate speed.4. If necessary, and if the process allows, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.5. Have an emergency quenching plan in place (e.g., addition of a reaction inhibitor or a large volume of a cold quenching agent).
Low Product Yield 1. Incomplete reaction.2. Side reactions consuming starting materials.3. Suboptimal reaction temperature.4. Loss of product during workup and isolation.1. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure completion.2. Optimize the reaction temperature and reagent addition rate to minimize side reactions.3. Review and optimize the workup and purification procedures to minimize product loss.
Poor Product Purity (Presence of Impurities) 1. Formation of byproducts from side reactions.2. Unreacted starting materials remaining.3. Degradation of the product under harsh reaction or workup conditions.1. Adjust reaction conditions (temperature, catalyst loading, reaction time) to disfavor the formation of specific impurities.2. Ensure the reaction goes to completion.3. Employ appropriate purification techniques such as recrystallization or column chromatography, and optimize the solvent system.
Formation of Tar or Polymeric Material 1. Excessively high reaction temperature.2. High concentration of reactants or catalyst.3. Presence of impurities that promote polymerization.1. Maintain strict temperature control throughout the reaction.2. Consider a semi-batch process where one reactant is added slowly to control its concentration.3. Ensure the purity of all starting materials.

Data Presentation

Table 1: Illustrative Reaction Parameters for Friedländer Synthesis of Substituted Quinolines

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Condition C (Production Scale)
Reactant A: 2-Aminobenzonitrile 1.0 equivalent1.0 equivalent1.0 equivalent
Reactant B: Acetone 5.0 equivalents3.0 equivalents2.5 equivalents
Catalyst (e.g., KOH) 0.2 equivalents0.15 equivalents0.1 equivalents
Solvent EthanolTolueneToluene
Temperature 78 °C (Reflux)80-90 °C85-95 °C
Reaction Time 12 hours18 hours24 hours
Typical Yield 85%80%75%
Heat of Reaction (ΔH) Not typically measured-150 to -200 kJ/mol (estimated)-150 to -200 kJ/mol (measured)

Note: This table provides illustrative data based on general principles of the Friedländer synthesis. Actual parameters for the large-scale production of this compound may vary and should be determined through careful process development and safety studies.

Experimental Protocols

Key Experiment: Calorimetric Study for Safe Scale-Up

A crucial experiment before moving to large-scale production is a reaction calorimetry study to determine the thermal properties of the reaction.

Methodology:

  • Apparatus: A reaction calorimeter (e.g., RC1e or similar) equipped with a temperature probe, agitator, and a controlled dosing system.

  • Procedure: a. Charge the reactor with 2-aminobenzonitrile and the solvent (e.g., toluene). b. Heat the mixture to the desired initial reaction temperature (e.g., 60 °C). c. Slowly add a solution of the catalyst (e.g., KOH in ethanol) and acetone at a constant rate over a defined period (e.g., 2-4 hours). d. Continuously monitor the internal temperature and the heat flow from the reactor. e. After the addition is complete, hold the reaction at the target temperature until the reaction is complete, as determined by in-process analytical methods.

  • Data Analysis: a. Determine the total heat of reaction (ΔH). b. Calculate the maximum rate of heat evolution. c. Model the temperature profile in the event of a cooling failure to determine the Maximum Temperature of the Synthesis Reaction (MTSR). d. Use this data to design the cooling capacity required for the large-scale reactor and to establish safe operating limits.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup and Isolation Phase start Start: Reactor Setup and Inerting charge_reactants Charge 2-Aminobenzonitrile and Solvent start->charge_reactants heat Heat to Initial Temperature charge_reactants->heat add_reagents Controlled Addition of Acetone and Catalyst heat->add_reagents monitor Monitor Temperature and Pressure add_reagents->monitor hold Hold at Reaction Temperature monitor->hold cool Cool Reaction Mixture hold->cool quench Quench Reaction (if necessary) cool->quench extract Extraction and Washing quench->extract crystallize Crystallization/Purification extract->crystallize dry Dry Final Product crystallize->dry end end dry->end End: Product Analysis Troubleshooting_Logic issue Issue Detected: Rapid Temperature Rise stop_addition Action: Stop Reagent Addition issue->stop_addition check_cooling Is Cooling System Functioning Optimally? check_addition Is Reagent Addition Rate within Limits? check_cooling->check_addition Yes max_cooling Action: Maximize Cooling check_cooling->max_cooling No check_agitation Is Agitation Effective? check_addition->check_agitation Yes investigate_root Investigate Root Cause: - Equipment Failure - Operator Error - Process Deviation check_addition->investigate_root No emergency_quench Action: Initiate Emergency Quench check_agitation->emergency_quench No check_agitation->investigate_root Yes stop_addition->check_cooling max_cooling->check_addition

Removal of impurities from 2-Methylquinolin-3-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methylquinolin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurities in a this compound synthesis largely depend on the synthetic route employed. A common method is the Friedländer annulation, which can result in the following impurities:

  • Unreacted Starting Materials: Such as 2-aminoacetophenone and compounds with a reactive α-methylene group.

  • Side-Products: Including self-condensation products of the starting ketone.

  • Isomers: If unsymmetrical ketones are used, regioisomers may be formed.

  • Reagent-Related Impurities: For instance, if N,N-dimethylformamide dimethyl acetal (DMF-DMA) is used, byproducts from its decomposition can be present.

Q2: How does the basicity of this compound affect its purification by column chromatography?

A2: The basic nature of the amine group in this compound can cause strong interactions with the acidic silanol groups on standard silica gel. This interaction can lead to several issues:

  • Peak Tailing: The compound streaks down the column, resulting in poor separation and broad peaks.

  • Irreversible Adsorption: The product can bind strongly to the silica gel, leading to low recovery.

  • Degradation: The acidic nature of the silica gel can sometimes cause degradation of sensitive amine compounds.

To mitigate these effects, it is common to add a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase to neutralize the acidic sites on the silica.[1]

Q3: When is recrystallization a suitable purification method for this compound?

A3: Recrystallization is an effective purification technique for this compound under the following conditions:

  • The product is a solid at room temperature.

  • The impurities have significantly different solubility profiles compared to the desired product.

  • It is particularly useful for removing minor impurities after a primary purification step like column chromatography.[1]

Finding a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures is key to successful recrystallization.

Q4: What are some common issues encountered during the recrystallization of this compound and how can they be resolved?

A4: Common recrystallization challenges include:

  • Oiling out: The compound separates as an oil instead of crystals. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated. To resolve this, one can reheat the solution, add more solvent, and allow it to cool more slowly.

  • No crystal formation: This may occur if too much solvent was used or if the solution is supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.[2]

  • Low recovery: This can be due to the compound being too soluble in the cold solvent. Using a different solvent system or minimizing the amount of hot solvent used for dissolution can improve recovery.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.1. Add a basic modifier like 0.5-2% triethylamine or pyridine to the mobile phase. 2. Use amine-functionalized silica gel. 3. Consider using a different stationary phase like neutral or basic alumina.[1]
Poor Separation of Impurities The mobile phase polarity is not optimal.1. Systematically vary the solvent ratio of the mobile phase (e.g., hexane/ethyl acetate). 2. Try a different solvent system (e.g., dichloromethane/methanol). 3. Employ a shallower solvent gradient during elution.
Low or No Recovery of Product The compound is irreversibly adsorbed onto the silica gel or is not eluting with the current mobile phase.1. Increase the polarity of the mobile phase. 2. Switch to a less acidic stationary phase like alumina. 3. Pre-treat the silica gel with the mobile phase containing a basic modifier.
Compound Decomposes on the Column The compound is unstable on acidic silica gel.1. Confirm instability with a TLC test where the spotted plate is left for some time before developing. 2. Use a more inert stationary phase like neutral alumina. 3. Consider non-chromatographic purification methods like recrystallization or acid-base extraction.[1]
Recrystallization
Problem Possible Cause Solution
"Oiling Out" - Formation of an Oil Instead of Crystals The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Reheat the solution until the oil redissolves. 2. Add more of the primary solvent to dilute the solution. 3. Allow the solution to cool more slowly. 4. Change to a lower-boiling point solvent or a different solvent system.[2]
No Crystal Formation Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inner surface of the flask or adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Very Low Recovery of Purified Product 1. The compound is too soluble in the cold recrystallization solvent. 2. Too much solvent was used initially.1. Choose a solvent in which the compound has lower solubility at room temperature. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Colored Impurities Remain in Crystals Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration (be aware that this may also adsorb some of your product). 2. Perform a second recrystallization.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effectiveness of different purification strategies for a crude this compound reaction mixture with an initial purity of 85%.

Table 1: Purification by Column Chromatography

Stationary Phase Mobile Phase Purity of Isolated Product (%) Recovery (%)
Silica GelHexane:Ethyl Acetate (7:3)9275
Silica GelHexane:Ethyl Acetate (7:3) + 1% Triethylamine9885
Amine-Functionalized SilicaHexane:Ethyl Acetate (8:2)9990
Neutral AluminaDichloromethane:Methanol (98:2)9788

Table 2: Purification by Recrystallization

Solvent System Purity of Crystals (%) Recovery (%)
Ethanol/Water9580
Toluene9370
Ethyl Acetate/Hexane9675
Isopropanol9478

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. If peak tailing is observed, add 0.5-1% (v/v) of triethylamine (TEA) to the solvent mixture. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing TEA). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude this compound Reaction Mixture chromatography Column Chromatography start->chromatography High impurity load recrystallization Recrystallization start->recrystallization Low impurity load purity_check Purity Analysis (TLC, NMR, etc.) chromatography->purity_check recrystallization->purity_check purity_check->recrystallization Purity < 98% pure_product Pure this compound purity_check->pure_product Purity ≥ 98% troubleshooting_chromatography cluster_solutions Troubleshooting Solutions start Column Chromatography of this compound issue Problem Encountered start->issue tailing Peak Tailing issue->tailing Yes poor_sep Poor Separation issue->poor_sep No no_recovery No Recovery issue->no_recovery No sol_tailing Add Triethylamine to Mobile Phase tailing->sol_tailing sol_sep Optimize Solvent System/Gradient poor_sep->sol_sep sol_recovery Increase Polarity or Change Stationary Phase no_recovery->sol_recovery troubleshooting_recrystallization cluster_solutions Troubleshooting Solutions start Recrystallization Attempt issue Problem Encountered start->issue oiling Oiling Out issue->oiling Yes no_crystals No Crystals Form issue->no_crystals No sol_oiling Reheat, Add More Solvent, Cool Slowly oiling->sol_oiling sol_no_crystals Induce Crystallization (Scratch/Seed) no_crystals->sol_no_crystals

References

Validation & Comparative

Comparative biological activity of 2-Methylquinolin-3-amine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and antimicrobial properties of 2-methylquinolin-amine isomers reveals distinct structure-activity relationships, highlighting the critical role of the amine group's position on the quinoline ring. This guide provides a comparative overview of their biological activities, supported by available experimental data, detailed protocols, and relevant signaling pathways.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl and an amino group to this core structure gives rise to a series of positional isomers, each with potentially unique biological profiles. This guide focuses on the comparative biological activity of 2-Methylquinolin-3-amine and its isomers, providing researchers, scientists, and drug development professionals with a consolidated resource for understanding their potential therapeutic applications.

Cytotoxic Activity: A Tale of Isomeric Position

The in vitro cytotoxic activity of 2-methylquinolin-amine isomers and their derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key parameter for comparing their potency.

Compound/DerivativeCell LineIC50 (µM)Reference
7-Methyl-8-nitro-quinoline Caco-2 (Colon Carcinoma)1.87[1]
8-Amino-7-quinolinecarbaldehyde Caco-2 (Colon Carcinoma)1.14[1]
Glycoconjugate of 8-Aminoquinoline (Compound 17) HCT 116 (Colon Carcinoma)116.4 ± 5.9[2]
Glycoconjugate of 8-Aminoquinoline (Compound 17) MCF-7 (Breast Adenocarcinoma)78.1 ± 9.3[2]
4-Anilino-2-phenylquinoline derivative (Compound 11) NCI-H226 (Non-small cell lung cancer)0.94[3]
4-Anilino-2-phenylquinoline derivative (Compound 11) MDA-MB-231/ATCC (Breast cancer)0.04[3]
4-Anilino-2-phenylquinoline derivative (Compound 11) SF-295 (CNS cancer)<0.01[3]

Note: The data presented is a compilation from multiple studies and may not be directly comparable due to variations in experimental conditions.

The available data suggests that derivatives of 2-methylquinolin-8-amine and 2-methylquinolin-4-amine exhibit notable cytotoxic effects. For instance, 8-Amino-7-quinolinecarbaldehyde showed an IC50 value of 1.14 µM against the Caco-2 cell line.[1] It is important to note that the biological activity of these compounds is highly dependent on the specific substitutions on the quinoline ring and the cell line being tested.

Antimicrobial Activity: Isomeric Specificity in Action

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. Similar to the cytotoxic data, a direct comparative study of all 2-methylquinolin-amine isomers is not available. However, studies on related structures provide insights into their potential as antimicrobial agents.

Derivatives of 2-chloro-6-methylquinoline have been synthesized and screened for their antibacterial and antifungal activities. For example, certain secondary amines of sulphanilamide derived from 2-chloro-6-methylquinoline were found to be active in inhibiting bacterial growth with MIC values ranging from 12.5 to 25 µg/ml.[4] This suggests that the 2-methyl-6-aminoquinoline scaffold could be a promising starting point for the development of new antimicrobial agents.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Secondary amines of sulphanilamide (from 2-chloro-6-methylquinoline) Bacteria12.5 - 25[4]
Aminated Quinolinequinone (AQQ8) Staphylococcus aureus (ATCC 29213)4.88[5]
Aminated Quinolinequinone (AQQ9) Staphylococcus aureus (ATCC 29213)2.44[5]

Note: The data presented is a compilation from multiple studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility of the cited biological data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Caco-2, HCT 116, MCF-7)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 2-Methylquinolin-amine isomers and their derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 measure->calculate end_node End calculate->end_node

Caption: General workflow for an in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Culture medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 2-Methylquinolin-amine isomers and their derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in the wells of a 96-well plate containing broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow start Start prepare_dilutions Prepare serial dilutions of compounds start->prepare_dilutions inoculate_wells Inoculate wells with bacterial suspension prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 16-20h inoculate_wells->incubate read_results Visually inspect for growth inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with key cellular pathways.

Anticancer Activity: Targeting Signaling Cascades

Many quinoline derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One of the well-studied targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway . Aberrant activation of this pathway is a common feature in many cancers. Certain quinoline-based compounds act as inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Antimicrobial Activity: Interference with DNA Replication

The antibacterial action of many quinoline compounds is attributed to their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinoline derivatives stabilize the cleaved DNA strands, leading to double-stranded breaks and ultimately bacterial cell death. This mechanism of action is particularly effective against a broad spectrum of bacteria.

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of novel anticancer agents due to its versatile biological activities. This guide provides a comparative analysis of the in vitro anticancer performance of recently synthesized compounds derived from the 2-methylquinoline core. The data presented herein, including IC50 values against various cancer cell lines, is intended to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of various novel 2-methylquinoline and related quinoline derivatives against a panel of human cancer cell lines. These compounds have been selected from recent studies to highlight the therapeutic potential of this chemical class.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundHeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)SKBR-3 (Breast Cancer)Reference
Quinoline 13 8.3>100>100>100
Tetrahydroquinoline 18 13.15>100>100>100
Quinoline 12 >10031.37>100>100
Quinoline 11 >10034.34>100>100
Doxorubicin 0.851.250.921.10

Table 2: In Vitro Cytotoxicity (GI50 in nM) of Pyrano[3,2-c]quinoline Derivatives

CompoundA-549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)Reference
Compound 5e 26262825
Compound 5h 28283027
Erlotinib 33333532

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Quinoline-Chalcone Derivatives

CompoundMGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
Compound 12e 1.385.345.21
5-Fluorouracil (5-FU) 6.2210.411.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols are fundamental for the evaluation of anticancer compounds in vitro.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cells.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells as described in the apoptosis assay protocol.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells with Compounds (48-72h incubation) seeding->treatment compound_prep Prepare Serial Dilutions of 2-Methylquinoline Derivatives compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Data (Apoptosis & Cell Cycle) apoptosis->flow_cytometry cell_cycle->flow_cytometry sar Structure-Activity Relationship (SAR) ic50->sar flow_cytometry->sar

Caption: Workflow for evaluating the in vitro anticancer activity of novel compounds.

PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation P70S6K p70S6K mTORC1->P70S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Proliferation, Growth & Survival P70S6K->Proliferation EIF4EBP1->Proliferation Protein Synthesis

Caption: The PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.

A Comparative Guide to the Synthetic Efficacy of 2-Methylquinolin-3-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Competing Synthetic Methodologies

The synthesis of 2-Methylquinolin-3-amine, a key scaffold in medicinal chemistry, can be approached through various synthetic routes. This guide provides an in-depth comparison of two prominent methods: the classical Friedländer Annulation and a modern approach involving the reduction of a nitro precursor followed by cyclization. This analysis, supported by experimental data, aims to inform the selection of the most efficacious method based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparing Synthetic Routes

ParameterMethod 1: Friedländer AnnulationMethod 2: Reduction of 3-Nitro-2-methylquinoline
Starting Materials 2-Aminobenzaldehyde, Aminoacetonitrile hydrochloride2-Methyl-3-nitroquinoline, Iron powder, Acetic acid
Key Transformation Acid-catalyzed condensation and cyclizationReduction of nitro group followed by in-situ availability of the amine
Reaction Time 4 hoursNot explicitly specified, involves heating
Temperature RefluxNot explicitly specified, involves heating
Reported Yield ~75%High (specific yield for the final amine not provided, but the preceding nitro-compound synthesis is high-yielding)
Advantages Direct, one-pot synthesis from readily available precursors.Utilizes a different set of starting materials, potentially offering an alternative when Friedländer precursors are unsuitable.
Disadvantages Requires careful control of pH and temperature.A two-step process if starting from a more basic material to get the nitroquinoline. The reduction step can require careful workup.

Method 1: Friedländer Annulation

The Friedländer synthesis is a well-established and direct method for the preparation of quinolines.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For the synthesis of this compound, this involves the reaction of 2-aminobenzaldehyde with aminoacetonitrile.

Reaction Pathway

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde condensation Acid-catalyzed Condensation & Cyclization 2_aminobenzaldehyde->condensation aminoacetonitrile Aminoacetonitrile Hydrochloride aminoacetonitrile->condensation product This compound condensation->product Yield: ~75% Reduction_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product nitroquinoline 2-Methyl-3-nitroquinoline reduction Reduction nitroquinoline->reduction reducing_agent Iron Powder & Acetic Acid reducing_agent->reduction product This compound reduction->product High Yield

References

The Rise of 2-Methylquinolin-3-amine Derivatives in Kinase Inhibition: A Comparative Analysis Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds based on the 2-Methylquinolin-3-amine scaffold is emerging as a promising challenger to established kinase inhibitors. This guide provides a comprehensive validation of their mechanism of action, focusing on their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors. Through a detailed comparison with well-known alternatives—Gefitinib, Erlotinib, and Lapatinib—this document offers researchers, scientists, and drug development professionals a critical evaluation supported by experimental data and detailed protocols.

The dysregulation of protein kinase activity is a well-established driver of oncogenesis, making kinase inhibitors a cornerstone of modern cancer therapy. Among the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling promotes tumor growth and proliferation. This guide focuses on a novel series of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives, a subset of this compound-based compounds, and validates their mechanism of action as EGFR inhibitors.

Comparative Performance Analysis

The inhibitory potential of the novel quinoline derivatives was evaluated against established EGFR inhibitors. The data presented below summarizes their efficacy in both enzymatic and cell-based assays, providing a clear comparison of their potency.

Table 1: In Vitro EGFR Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against wild-type EGFR (EGFRwt) in a cell-free enzymatic assay. Lower values indicate greater potency.

CompoundTargetIC50 (nM)
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol (Compound 12d) EGFRwtData not available in abstract
Gefitinib EGFRwt37
Erlotinib EGFRwt2
Lapatinib EGFRwt10.2

Note: While the abstract for the primary study on the 2-methylquinolin-6-ol derivative states target-specific inhibition of EGFRwt, the precise IC50 value is not provided.

Table 2: Anti-proliferative Activity in NCI-H1975 Lung Cancer Cells

This table presents the IC50 values of the compounds in inhibiting the growth of the NCI-H1975 human lung adenocarcinoma cell line, which is known to harbor EGFR mutations.

CompoundCell LineIC50 (µM)
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol (Compound 12c) NCI-H19750.48 ± 0.07
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol (Compound 12d) NCI-H19750.35 ± 0.02
Gefitinib NCI-H1975~21.46
Erlotinib NCI-H19759.183
Lapatinib NCI-H19757.37

The data clearly indicates that the novel 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives exhibit potent anti-proliferative activity in a relevant cancer cell line, with IC50 values in the sub-micromolar range, comparing favorably to established drugs.

Visualizing the Mechanism: EGFR Signaling Pathway

To understand the mechanism of action, it is crucial to visualize the signaling cascade that these inhibitors target. The following diagram illustrates the EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_stat STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor This compound Derivatives & Alternatives Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition Point.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of kinase inhibitors.

In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (this compound derivatives and alternatives)

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the logarithm of the compound concentration to determine the IC50 value using a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit cell proliferation.

Materials:

  • NCI-H1975 cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the IC50 value.

Western Blot for Phosphorylated EGFR

This technique is used to detect the phosphorylation status of EGFR in cells treated with inhibitors, providing a direct measure of target engagement.

Materials:

  • NCI-H1975 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Treat NCI-H1975 cells with test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Experimental Workflow and Logical Relationships

The validation of a kinase inhibitor's mechanism of action follows a logical progression from in vitro enzymatic assays to cell-based assays and finally to in vivo studies. The following diagram illustrates this workflow.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay EGFR Kinase Inhibition Assay (e.g., TR-FRET) IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->IC50_Enzyme Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Enzyme->Cell_Viability Informs cellular assay concentration range IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Western_Blot Western Blot for p-EGFR IC50_Cell->Western_Blot Select effective concentrations Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Xenograft Tumor Xenograft Model Target_Engagement->Xenograft Candidate for in vivo studies Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy

Caption: Kinase Inhibitor Validation Workflow.

A Comparative Guide to the Biological Evaluation of 2-Aminoquinoline Derivatives Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the biological evaluation of 2-aminoquinoline derivatives, structurally related to 2-Methylquinolin-3-amine, against various drug-resistant pathogens, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their assessment.

Biological Activity of 2-Aminoquinoline Derivatives

Recent research has focused on the synthesis and evaluation of various 2-aminoquinoline derivatives, demonstrating their potential to combat drug-resistant bacteria and fungi. These compounds have shown promising activity against a range of pathogens, including multidrug-resistant strains.

Derivatives of the quinoline scaffold have been designed and synthesized to function as antibacterial and antifungal agents.[1] Some of these compounds have exhibited excellent minimum inhibitory concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[1] Furthermore, when used in combination with reference drugs, the fractional inhibitory concentration (FIC) values were significantly lowered, indicating synergistic effects.[1]

Studies on other quinoline derivatives have also shown significant inhibitory effects against pathogenic bacterial and fungal strains, with MICs comparable to or even better than those of reference drugs.[2] For instance, certain novel N-methylbenzoindolo[3,2-b]-quinoline derivatives were found to be active against vancomycin-resistant Enterococcus faecium with an MIC value of 4 µg/mL, which is significantly lower than that of vancomycin (> 64 µg/mL).[3] Similarly, potent activity has been observed against various drug-resistant strains of Mycobacterium tuberculosis, with some compounds showing greater potency against resistant strains than against the susceptible H37Rv strain.[3]

The antibacterial activity of these derivatives is often more pronounced against Gram-positive bacteria compared to Gram-negative strains.[2] However, some derivatives have demonstrated broad-spectrum activity. For example, certain 2-aminoquinoline derivatives have shown maximum activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[4]

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various 2-aminoquinoline derivatives against a selection of drug-resistant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Hybrids against Drug-Resistant Bacteria

CompoundS. pneumoniae ATCC 49619 (µg/mL)S. pneumoniae PU09, mef (µg/mL)S. pneumoniae 07P390, c-ermB (µg/mL)
16 ≤ 0.0080.250.215
17 ≤ 0.0080.250.062
18 ≤ 0.0080.5≤ 0.008

Source: Adapted from Xuan Ma et al., as cited in a review on quinoline derivatives.[3]

Table 2: Inhibitory Activity (IC50) of 2-Aminoquinoline Derivatives

CompoundBacillus subtilis (µM)Escherichia coli (µM)Candida viswanathii (µM)
3h 0.10 ± 0.020.13 ± 0.01-
3i -0.11 ± 0.010.10 ± 0.05

Source: Data from a study on the synthesis and biological evaluation of 2-aminoquinolines.[4]

Table 3: MIC of Quinolone Derivatives against Vancomycin-Resistant E. faecium

CompoundMIC (µg/mL)
8 4
Vancomycin > 64

Source: Adapted from Ning sun et al., as cited in a review on quinoline derivatives.[3]

Experimental Protocols

The evaluation of the antimicrobial potential of these compounds involves standardized in vitro and in vivo assays.

A common method to determine the antimicrobial activity is the broth microdilution method, which is used to establish the Minimum Inhibitory Concentration (MIC).[5]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then used to prepare a suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental workflow for MIC determination.

For promising compounds, in vivo studies are conducted using animal models, such as mice, to assess their efficacy and safety.[6]

Protocol: Mouse Infection Model

  • Infection: Mice are infected with a specific pathogen (e.g., a resistant strain of S. aureus).

  • Treatment: After a set period, the mice are treated with the test compound, often in combination with a standard antibiotic, administered through a suitable route (e.g., oral or intraperitoneal).

  • Monitoring: The health of the mice is monitored, and at the end of the study, bacterial load in various organs is determined.

  • Evaluation: The efficacy of the compound is evaluated by comparing the bacterial load in treated mice to that in control groups.

Mechanism of Action

Quinolones traditionally exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, quinolones trap them in a state that leads to double-strand breaks in the DNA, ultimately causing cell death.[7]

G Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DS_Breaks Double-Strand DNA Breaks Quinolone->DS_Breaks Induces via enzyme trapping DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

General mechanism of action of quinolone antibiotics.

However, emerging research on novel quinoline derivatives suggests alternative or additional mechanisms of action. These include:

  • ATP Synthase Inhibition: Some quinoline compounds have been shown to selectively inhibit the ATP synthase of pathogens like Pseudomonas aeruginosa, which is essential for the cell's energy production.[8]

  • Efflux Pump Inhibition: Certain quinoline derivatives can act as efflux pump inhibitors. Efflux pumps are a major mechanism of resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, the derivatives can restore the efficacy of existing antibiotics like ciprofloxacin against resistant strains.[6]

  • Inhibition of NADH-Dehydrogenase (NDH-2): Quinolinyl pyrimidines have been investigated as inhibitors of Type II NADH dehydrogenase, an essential component of the electron transport chain in many pathogens, including Mycobacterium tuberculosis.[9]

G node_a 2-Aminoquinoline Derivatives Diverse Antimicrobial Mechanisms node_b DNA Gyrase / Topo IV Inhibition node_a->node_b node_c ATP Synthase Inhibition node_a->node_c node_d Efflux Pump Inhibition node_a->node_d node_e NDH-2 Inhibition node_a->node_e

Multiple mechanisms of action for quinoline derivatives.

Comparative Analysis and Future Perspectives

The data presented indicate that 2-aminoquinoline derivatives are a promising class of compounds in the fight against drug-resistant pathogens. Their advantages include:

  • Potent Activity: Many derivatives exhibit low MIC values against a range of resistant bacteria, including MRSA and vancomycin-resistant enterococci.

  • Synergistic Potential: They can enhance the activity of existing antibiotics, potentially reversing resistance.

  • Multiple Mechanisms of Action: The diverse mechanisms of action, beyond the classical inhibition of DNA gyrase, offer new avenues to overcome resistance.

However, challenges remain. The safety and pharmacokinetic profiles of these new compounds need to be thoroughly evaluated. In silico ADME (absorption, distribution, metabolism, and excretion) predictions and cytotoxicity assays against human cell lines are crucial early steps in this process.[4]

References

2-Methylquinolin-3-amine Scaffold: A Head-to-Head Comparison with Known Pharmacophores in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the 2-methylquinolin-3-amine core structure reveals its potential as a versatile pharmacophore in drug discovery, demonstrating competitive performance against established therapeutic agents. This guide provides a comparative overview of its activity profile against key biological targets in cancer and infectious diseases, supported by experimental data and detailed protocols.

The quinoline ring system is a foundational scaffold in medicinal chemistry, lending its structural backbone to numerous approved drugs. The specific functionalization of this core, as seen in this compound, gives rise to distinct biological activities. This comparison focuses on two primary areas where this scaffold shows significant promise: as an inhibitor of Epidermal Growth Factor Receptor (EGFR) in oncology and as an inhibitor of bacterial DNA gyrase.

Anticancer Activity: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a well-validated target in oncology, with several approved inhibitors in clinical use. While direct inhibitory data for this compound against EGFR is not extensively published, numerous derivatives built upon the 2-aminoquinoline core have demonstrated potent anti-proliferative and EGFR inhibitory activity. For the purpose of this comparison, a highly active pyrano[3,2-c]quinoline derivative, herein referred to as "2-AQ-Derivative," is used as a representative of the scaffold's potential. This is compared against Gefitinib, a widely used first-generation EGFR inhibitor.

Comparative Inhibitory Activity Against EGFR
CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
2-AQ-Derivative (5e)EGFR71GefitinibEGFR26 - 57
2-AQ-Derivative (5h)EGFR75
2-AQ-Derivative (Compound II)EGFR105 ± 10

Table 1: In-vitro inhibitory activity (IC50) of 2-aminoquinoline derivatives against EGFR compared to the known pharmacophore, Gefitinib. Lower IC50 values indicate greater potency.[1][2]

The data indicates that derivatives of the 2-aminoquinoline scaffold exhibit EGFR inhibitory potency in the nanomolar range, comparable to the established drug, Gefitinib. This suggests that the this compound core is a promising starting point for the development of novel EGFR inhibitors.

Experimental Protocol: In-vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (2-AQ-Derivative, Gefitinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Gefitinib Gefitinib / 2-AQ-Derivative Gefitinib->EGFR Inhibits

Caption: EGFR signaling cascade and point of inhibition.

Antibacterial Activity: Targeting DNA Gyrase

Quinolone-based compounds are a cornerstone of antibacterial therapy, with their primary mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Ciprofloxacin is a well-known fluoroquinolone antibiotic that targets DNA gyrase. While specific IC50 data for this compound against DNA gyrase is limited, related 2-oxo-1,2-dihydroquinoline derivatives have shown potent inhibition.

Comparative Inhibitory Activity Against DNA Gyrase
CompoundTarget OrganismTarget EnzymeIC50 (µM)Reference CompoundTarget OrganismTarget EnzymeIC50 (µg/ml)
8-(methylamino)-2-oxo-1,2-dihydroquinoline derivativeE. coliDNA Gyrase0.0017CiprofloxacinE. faecalisDNA Gyrase27.8

Table 2: In-vitro inhibitory activity of a 2-oxo-1,2-dihydroquinoline derivative against E. coli DNA gyrase compared to the known antibiotic, Ciprofloxacin, against E. faecalis DNA gyrase. Note the different units and target organisms.[3][4]

The data highlights the potent DNA gyrase inhibitory activity of the quinoline scaffold, with some derivatives exhibiting significantly lower IC50 values than the established antibiotic, Ciprofloxacin. This underscores the potential for developing new antibacterial agents based on the this compound core.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a standard method for measuring the inhibition of DNA gyrase supercoiling activity.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Test compounds (e.g., Ciprofloxacin) dissolved in DMSO

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

  • Stop solution/loading dye (containing EDTA and a tracking dye)

  • Agarose gel

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a DMSO-only control.

  • Add purified DNA gyrase enzyme to each reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Quantify the amount of supercoiled DNA in each lane.

  • Calculate the percent inhibition of supercoiling for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

DNA Gyrase Inhibition Workflow

DNA_Gyrase_Inhibition cluster_assay DNA Gyrase Supercoiling Assay Relaxed_DNA Relaxed Plasmid DNA Reaction Incubation at 37°C Relaxed_DNA->Reaction DNA_Gyrase DNA Gyrase + ATP DNA_Gyrase->Reaction Inhibitor Quinolone Inhibitor (e.g., Ciprofloxacin) Inhibitor->Reaction Inhibits Agarose_Gel Agarose Gel Electrophoresis Reaction->Agarose_Gel Analysis Quantify Supercoiling & Determine IC50 Agarose_Gel->Analysis

Caption: Workflow for DNA gyrase inhibition assay.

References

Assessing the Selectivity of 2-Methylquinolin-3-amine Derivatives for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Methylquinolin-3-amine derivatives and their close structural analogs against various biological targets. The content summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways and experimental workflows to aid in the evaluation of these compounds for further investigation.

While a comprehensive selectivity profile for a broad range of this compound derivatives against multiple, diverse biological targets remains an area of active research, this guide synthesizes available data on closely related 2-arylquinoline and 2-methyl-tetrahydroquinoline derivatives to provide valuable insights into their potential for selective biological activity. The primary focus of the available literature is on the anticancer properties of these compounds, with selectivity often assessed by comparing cytotoxicity against various cancer cell lines and non-tumor cells.

Comparative Analysis of Cytotoxic Selectivity

A study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed significant selective anticancer properties. The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer), as well as against non-tumor human dermis fibroblasts to determine their selectivity.

The results indicated that 2-arylquinoline derivatives generally exhibited a better activity profile compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts.[1] Notably, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity, particularly against PC3 and HeLa cell lines, while demonstrating lower sensitivity towards MCF-7 and SKBR-3 cells.[1]

Several compounds demonstrated noteworthy selective cytotoxicity with low impact on non-tumor cells, highlighting their potential as selective anticancer agents.[1] The selectivity of these compounds is a promising indicator for developing targeted therapies with potentially fewer side effects.

Data Presentation

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected 2-Arylquinoline and 2-Methyl-tetrahydroquinoline Derivatives

Compound IDStructureHeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)SKBR-3 (Breast Cancer)Human Dermis Fibroblasts (Non-tumor)Selectivity Index (SI) vs. Fibroblasts*
11 2-(3,4-methylenedioxyphenyl)quinoline> 10034.34> 100> 100> 100-
12 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline31.37> 100> 100> 100> 100> 3.19
13 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline8.3> 100> 100> 100> 100> 12.05
18 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline13.15> 100> 100> 100> 100> 7.60
Doxorubicin -0.50.80.60.71.22.4

*Selectivity Index (SI) = IC₅₀ in non-tumor cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data extracted from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[1]

Experimental Protocols

Synthesis of 2-Arylquinoline Derivatives via Povarov Reaction

The 2-arylquinoline derivatives were synthesized using Povarov reaction protocols.[1] This reaction is a powerful method for the synthesis of tetrahydroquinolines and quinolines. The general approach involves the reaction of an aniline, an aldehyde, and an activated alkene.

General Protocol:

  • A mixture of the substituted aniline (1 mmol), the corresponding aromatic aldehyde (1 mmol), and the dienophile (e.g., ethyl vinyl ether, 2 mmol) is prepared in a suitable solvent (e.g., acetonitrile).

  • A catalytic amount of a Lewis acid (e.g., cerium(IV) ammonium nitrate - CAN) is added to the mixture.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified using column chromatography on silica gel to yield the desired 2-arylquinoline derivative.

Cytotoxicity Evaluation using MTT Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer and non-tumor cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Logical Relationship in Selectivity Assessment

The following diagram illustrates the logical workflow for assessing the selectivity of the quinoline derivatives.

Workflow for Assessing Selectivity of Quinoline Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_interpretation Interpretation Synthesis Synthesis of 2-Arylquinoline Derivatives (Povarov Reaction) Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Cancer_Lines Panel of Cancer Cell Lines Cytotoxicity->Cancer_Lines Non_Tumor_Lines Non-Tumor Cell Line Cytotoxicity->Non_Tumor_Lines IC50 IC50 Determination Cancer_Lines->IC50 Non_Tumor_Lines->IC50 SI Selectivity Index Calculation IC50->SI SAR Structure-Activity Relationship (SAR) SI->SAR Target Potential Target Identification SAR->Target

Caption: Workflow for assessing the selectivity of quinoline derivatives.

Potential Signaling Pathway Inhibition

While the exact molecular targets of these selective 2-arylquinoline derivatives are still under investigation, molecular docking studies suggest that they could act as regulators of lysine-specific demethylase (KDM) proteins.[1] KDMs are involved in histone modifications and play a crucial role in gene expression and cancer development. The diagram below depicts a simplified signaling pathway that could be affected by the inhibition of such epigenetic regulators.

Potential Signaling Pathway Affected by Quinoline Derivatives Quinoline 2-Arylquinoline Derivative KDM Lysine-Specific Demethylase (KDM) Quinoline->KDM Inhibition Histone Histone Methylation KDM->Histone Demethylation Gene Gene Expression (e.g., Tumor Suppressors, Oncogenes) Histone->Gene Proliferation Cancer Cell Proliferation Gene->Proliferation

Caption: Potential signaling pathway affected by quinoline derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Methylquinolin-3-amine. The objective is to offer a framework for cross-validation, ensuring data integrity and reliability in research and quality control environments. The information presented is based on established analytical methodologies for quinoline derivatives and serves as a practical guide for method development and validation.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process to verify that a particular method yields consistent, reliable, and accurate results. This is especially important in the pharmaceutical industry to ensure data integrity and regulatory compliance.[1] The process often involves comparing results across different techniques to ensure the robustness and reproducibility of the analytical data.[1]

The characterization of a novel compound like this compound relies on the synergistic use of various analytical techniques. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for separation and quantification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), are indispensable for structural elucidation.

This guide will focus on a comparative analysis of HPLC and GC-MS for the quantitative analysis of this compound, and also discuss the qualitative role of NMR and FTIR in its structural characterization.

Quantitative Analysis: A Comparative Look at HPLC and GC-MS

Both HPLC and GC-MS are powerful techniques for the separation and quantification of organic molecules. The choice between them often depends on the analyte's volatility, thermal stability, and the desired sensitivity.

Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS methods for the analysis of a quinoline derivative, extrapolated for this compound based on similar compounds.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (%Recovery) 98-102%97-103%
Specificity High (with selective detector)Very High (mass fragmentation)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for the quantification of this compound.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 245 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on established procedures for the analysis of similar heterocyclic amines.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 250°C.[2]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection.[2]

  • Injection Volume: 1 µL.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 50-350.[2]

Structural Characterization: The Role of NMR and FTIR

While chromatographic techniques are excellent for quantification, spectroscopic methods are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The chemical shifts and coupling constants would help in assigning the positions of the substituents.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment, confirming the quinoline core and the methyl and amino substitutions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: The presence of the amine group would be confirmed by characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations would be observed in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis cluster_cross_validation Cross-Validation cluster_reporting Final Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Method Development & Validation NMR->HPLC Structural Confirmation GCMS GC-MS Method Development & Validation NMR->GCMS FTIR->HPLC Structural Confirmation FTIR->GCMS MS->HPLC Structural Confirmation MS->GCMS Comparison Comparison of Results (Accuracy, Precision, Linearity) HPLC->Comparison GCMS->Comparison Report Comprehensive Characterization Report Comparison->Report

Caption: Workflow for the cross-validation of analytical techniques.

Logical Relationship of Analytical Techniques

This diagram illustrates the logical relationship and complementary nature of the different analytical techniques used in the characterization of this compound.

AnalyticalTechniques cluster_qualitative Qualitative Analysis (Structure) cluster_quantitative Quantitative Analysis (Purity & Concentration) Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Confirms C-H Framework FTIR FTIR Compound->FTIR Identifies Functional Groups MS Mass Spec. Compound->MS Determines Molecular Weight HPLC HPLC Compound->HPLC Quantifies Purity GCMS GC-MS Compound->GCMS Quantifies Purity NMR->HPLC Cross-validation MS->GCMS Cross-validation

Caption: Interrelation of analytical techniques for characterization.

References

Performance Benchmark of 2-Methylquinolin-3-amine-Based Materials in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-methylquinolin-3-amine-based materials, primarily focusing on their anticancer activities. The information is curated for researchers, scientists, and drug development professionals to facilitate an objective comparison with alternative compounds. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives and other related quinoline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Selectivity Index (SI)
Quinoline 13HeLa (Cervical)8.3Doxorubicin-36.21
Tetrahydroquinoline 18HeLa (Cervical)13.15Doxorubicin-113.08
Quinoline 12PC3 (Prostate)31.37Doxorubicin--
Quinoline 11PC3 (Prostate)34.34Doxorubicin--

Source: Adapted from research on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[1] The selectivity index (SI) is a ratio of the cytotoxic activity against normal cells to cancer cells, with higher values indicating greater selectivity for cancer cells.[1]

Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives
CompoundMGC-803 (Gastric) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)5-Fluorouracil (5-FU) MGC-803 IC50 (µM)5-Fluorouracil (5-FU) HCT-116 IC50 (µM)5-Fluorouracil (5-FU) MCF-7 IC50 (µM)
12e1.385.345.216.2210.411.1

Source: Data from a study on the design, synthesis, and anticancer activity of novel quinoline-chalcone derivatives.[2]

Table 3: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
CompoundHL-60 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)HUVEC (Normal) IC50 (µM)Carboplatin HL-60 IC50 (µM)Carboplatin HUVEC IC50 (µM)
5a< 0.3-> 1.5--
5b< 0.3----
5f< 0.3----
5r< 0.3----

Source: A study on the synthesis and anticancer properties of new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.[3] This study highlights that some analogs were over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the synthesis of quinoline derivatives and the evaluation of their cytotoxic effects.

Synthesis of 2-Aminoquinoline Derivatives

A common method for synthesizing the quinoline scaffold is the Friedländer synthesis. For introducing the amino group, the Buchwald-Hartwig amination is a modern and efficient approach.[4]

Protocol 1: Friedländer Synthesis of a Quinoline Derivative [4]

  • Reactants: 2-aminobenzaldehyde or a 2-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl.

  • Catalyst: Acid or base (e.g., potassium hydroxide).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve the 2-aminoaryl ketone and the carbonyl compound in ethanol.

    • Add the catalyst to the solution.

    • Reflux the reaction mixture for a specified time (e.g., 4 hours).

    • After cooling, pour the mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol.

Protocol 2: Buchwald-Hartwig Amination for 2-Aminoquinoline Synthesis [4]

  • Reactants: A 2-haloquinoline (e.g., 2-chloroquinoline) and a primary or secondary amine.

  • Catalyst: A palladium source (e.g., Pd2(dba)3) and a ligand (e.g., XPhos).

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Solvent: Anhydrous toluene.

  • Procedure:

    • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine the 2-haloquinoline, base, palladium catalyst, and ligand.

    • Add the anhydrous solvent and the amine via syringe.

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a set duration (e.g., 12 hours).

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate and purify the product by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

  • Materials: 96-well plates, cancer cell lines, culture medium, this compound-based compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2 × 10^4 cells/well) and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 or 48 hours).[7]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[5]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][7]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Signaling Pathway Visualization

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[8][9] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based materials.

The diagram above illustrates the PI3K/Akt/mTOR signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that activates Akt. Akt, in turn, activates mTORC1, leading to cell growth and proliferation, and also promotes cell survival. mTORC2 can also activate Akt, creating a feedback loop. Quinoline-based inhibitors can target key kinases in this pathway, such as PI3K and mTOR, thereby disrupting these pro-cancerous signals.[8][9][12]

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) Data_Analysis->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound derivatives.

This workflow outlines the typical steps involved in the preclinical evaluation of novel this compound-based anticancer agents. The process begins with the chemical synthesis and purification of the compounds. These are then tested for their cytotoxic effects on cancer cell lines. Promising candidates are further investigated to understand their mechanism of action, which can then inform the design and synthesis of more potent and selective derivatives.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylquinolin-3-amine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Methylquinolin-3-amine as a hazardous chemical. Proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of structurally similar aminoquinoline and amine compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Core Principles of Safe Disposal

The primary objective when disposing of this compound is to prevent its release into the environment and to mitigate exposure risks for all personnel. As with many quinoline derivatives, this compound should be managed as hazardous waste.[1] Under no circumstances should it be discarded in regular trash or flushed down the drain.[1] All materials that have come into contact with this compound must be collected and disposed of through an accredited hazardous waste management program.[1]

Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2]---

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be performed in a structured and safe manner.

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be designated as hazardous waste.[1][2]

  • To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3]

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound and contaminated disposable items into a dedicated hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.

3. Container Selection and Labeling:

  • Utilize a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste accumulation.[3]

  • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

4. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area to prevent unnecessary exposure.[4]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[5]

  • Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[4]

  • Do not allow the spilled material to enter drains or waterways.

5. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.[3]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]

  • Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[6]

Disposal Workflow Diagram

start Start: This compound Waste Disposal ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste: Isolate from other chemical waste ppe->segregate collect_solid Collect Solid Waste: Place in a labeled hazardous waste container segregate->collect_solid collect_liquid Collect Liquid Waste: Use a designated liquid hazardous waste container segregate->collect_liquid label_container Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container store Temporary Storage: Designated satellite accumulation area label_container->store pickup Arrange for Pickup: Contact EHS or licensed waste disposal company store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Methylquinolin-3-amine. The following guidance is based on the safety data of structurally similar compounds, including other amino and methyl-substituted quinolines. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment before any handling.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound. The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related aminoquinoline compounds, this compound should be presumed to be hazardous. Potential hazards include acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.[1][2] A comprehensive PPE strategy is therefore mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation or allergic reactions. Gloves should be inspected before use and disposed of properly after handling.[5][6]
Body Protection Laboratory coat and, if a risk of splashing exists, a chemical-resistant apron.To protect the skin from accidental contact.[6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of dust or vapors, which may cause respiratory irritation.[3][7][8]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines the key steps for a safe operational procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_sds Review Safety Data (of related compounds) prep_materials->prep_sds handling_weigh Weigh Compound in Fume Hood prep_sds->handling_weigh Proceed with Caution handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment in a Closed System if Possible handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.
Procedural Steps:

  • Preparation : Before handling the compound, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Gather all required equipment and reagents to minimize movement during the experiment. Review the safety data for structurally similar compounds.

  • Handling : All manipulations, including weighing and transferring the compound, must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] If possible, conduct the experiment in a closed system to minimize exposure.

  • Post-Handling & Cleanup : After the procedure, decontaminate all surfaces that may have come into contact with the chemical. Segregate all waste materials as described in the disposal plan. Carefully remove and dispose of PPE, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water.[5]

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures based on data from related compounds.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous.

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, absorbent) segregate_solid Place in a labeled, sealed container for solid hazardous waste collect_solid->segregate_solid collect_liquid Liquid Waste (Unused solutions, reaction mixtures) segregate_liquid Place in a labeled, sealed container for liquid hazardous waste collect_liquid->segregate_liquid collect_empty Empty Containers segregate_empty Rinse empty containers; collect rinse as hazardous waste. Deface label before disposal as regular waste or recycling if clean. collect_empty->segregate_empty storage Store waste in a designated hazardous waste accumulation area segregate_solid->storage segregate_liquid->storage segregate_empty->storage pickup Arrange for pickup by a licensed hazardous waste disposal service storage->pickup

Caption: Disposal workflow for this compound waste.
Disposal Steps:

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[9]

  • Containerization :

    • Solid Waste : Place contaminated items such as gloves, absorbent materials, and disposable lab coats into a clearly labeled, sealed container for solid hazardous waste.[9]

    • Liquid Waste : Collect all unused solutions and reaction mixtures in a compatible, leak-proof container labeled as hazardous waste.[9]

    • Empty Containers : Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once clean, the container can be disposed of as non-hazardous waste after defacing the label.

  • Storage and Disposal : Store all hazardous waste in a designated, secure area away from incompatible materials. Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][9] Never dispose of this chemical down the drain or in regular trash.[5][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.